Benzyltrichlorosilane
Descripción
Propiedades
IUPAC Name |
benzyl(trichloro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOPSZTUGRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061117 | |
| Record name | Trichlorobenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-10-5 | |
| Record name | [(Trichlorosilyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((trichlorosilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trichlorosilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichlorobenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyltrichlorosilane: A Technical Guide to Synthesis and Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the synthesis and reaction mechanisms of benzyltrichlorosilane (C7H7Cl3Si), a versatile organosilicon compound.[1] With applications ranging from the treatment of papermaking fibers to the synthesis of advanced silicon-containing materials, a thorough understanding of its production is crucial for its effective application in research and industry.[1][2] This guide details the primary synthetic routes, delves into their underlying reaction mechanisms, presents quantitative data in a comparative format, and provides model experimental protocols.
Physicochemical Properties of this compound
This compound is a colorless to light brown, transparent liquid that is highly reactive, particularly with water.[1][2] It is classified as a corrosive liquid and requires careful handling and storage in a dry, well-ventilated environment.[2] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 770-10-5 | [1][2] |
| Molecular Formula | C7H7Cl3Si | [1] |
| Molecular Weight | 225.57 g/mol | [1][2] |
| Boiling Point | 213-214 °C (at 756 mmHg) | [1] |
| Density | 1.273 - 1.28 g/mL at 25°C | [1][2] |
| Flash Point | 93 °C | [1] |
| IUPAC Name | benzyl(trichloro)silane | [1] |
Synthesis Methodologies and Reaction Mechanisms
The formation of the silicon-carbon bond in this compound is primarily achieved through two robust methods: the Grignard reaction and the Direct Synthesis (Müller-Rochow) process.
Grignard Reaction
The Grignard reaction is a foundational method in organosilicon chemistry for creating silicon-carbon bonds.[3] It involves the reaction of a Grignard reagent, in this case, benzylmagnesium chloride, with a silicon halide precursor like silicon tetrachloride (SiCl4).
Reaction Mechanism: The reaction proceeds via a nucleophilic attack. The carbon atom in the benzyl (B1604629) group of the Grignard reagent is highly nucleophilic and attacks the electrophilic silicon atom of silicon tetrachloride. This displaces one chloride ion, forming the Si-C bond. The reaction is typically performed in an ether solvent, which stabilizes the Grignard reagent.[4] While versatile, the process can be challenging to control for partial substitution, though techniques like reverse addition (adding the Grignard reagent to the silane) can improve selectivity for the desired monosubstituted product.[3]
Caption: Mechanism of this compound synthesis via Grignard reaction.
Experimental Protocol (Illustrative):
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine to anhydrous diethyl ether. Slowly add a solution of benzyl chloride in anhydrous diethyl ether dropwise to initiate the reaction and form benzylmagnesium chloride.
-
Reaction with SiCl4 (Reverse Addition): In a separate flask, prepare a solution of excess silicon tetrachloride in anhydrous diethyl ether and cool it in an ice bath.
-
Slowly add the prepared Grignard reagent to the stirred SiCl4 solution. The temperature should be maintained below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: The resulting magnesium salt precipitate is filtered off under an inert atmosphere. The solvent is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Quantitative Data:
| Parameter | Value / Condition | Notes |
| Reactants | Benzylmagnesium chloride, Silicon Tetrachloride | Stoichiometry is key to minimizing polysubstitution. |
| Solvent | Anhydrous Diethyl Ether or THF | Solvent must be dry as Grignard reagents react with water. |
| Temperature | 0-10°C (addition), Room Temp (reaction) | Low temperature helps control the exothermic reaction. |
| Typical Yield | 50-70% | Yields can vary based on purity of reagents and reaction control. |
Direct Synthesis (Müller-Rochow Process)
The Direct Synthesis is the most economically significant industrial method for producing organochlorosilanes.[5] This process involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon.[5] For this compound, benzyl chloride is passed over a contact mass of silicon and copper catalyst.
Reaction Mechanism: The mechanism is complex and occurs on the surface of the silicon-catalyst mass. It is generally accepted to involve the following key stages:
-
Catalyst Activation: The reaction is initiated by the formation of copper(I) chloride (CuCl), which chlorinates the silicon surface.
-
Adsorption: Benzyl chloride adsorbs onto the activated silicon surface.
-
Bond Formation: The adsorbed benzyl chloride dissociates, and the benzyl radical and chlorine atom react with the silicon surface to form the Si-C and Si-Cl bonds, ultimately leading to the desorption of this compound. The copper facilitates the transfer of chlorine to silicon and the formation of the silicon-carbon bond.[5]
Caption: Simplified mechanism of the Direct Synthesis (Müller-Rochow) process.
Experimental Protocol (Industrial Process Overview):
-
Reactor Preparation: A fluidized-bed reactor is charged with finely powdered silicon metal (metallurgical grade) and a copper catalyst (e.g., copper(I) chloride).
-
Reaction: The reactor is heated to the reaction temperature (typically 280-350°C). Gaseous benzyl chloride is then introduced into the reactor, fluidizing the silicon-copper powder.
-
Product Collection: The gaseous products exiting the reactor are passed through a series of condensers.
-
Purification: The condensed liquid, a mixture of this compound, unreacted benzyl chloride, and other silane (B1218182) byproducts, is separated and purified by fractional distillation.
Quantitative Data:
| Parameter | Value / Condition | Notes |
| Reactants | Benzyl Chloride, Silicon metal | Purity of silicon and choice of catalyst are critical. |
| Catalyst | Copper (e.g., Cu or CuCl) | Typically 5-10% by weight of silicon. |
| Temperature | 280-350 °C | Temperature control is essential for selectivity. |
| Selectivity | Variable | The process also produces other silanes (e.g., dibenzyldichlorosilane). |
| Typical Yield | High (Industrial) | Optimized for continuous, large-scale production. |
General Experimental and Analytical Workflow
The synthesis of this compound, regardless of the method, follows a general workflow from reaction setup to final product analysis. This workflow ensures the safe handling of reagents and the isolation of a pure product.
Caption: General workflow for this compound synthesis and purification.
Comparative Analysis of Synthesis Routes
| Feature | Grignard Reaction | Direct Synthesis (Müller-Rochow) |
| Scale | Laboratory to Pilot Scale | Industrial, Large-Scale |
| Reagents | Benzyl Halide, Mg, SiCl4, Ether | Benzyl Chloride, Silicon, Copper Catalyst |
| Conditions | Low Temperature (0-30°C) | High Temperature (280-350°C) |
| Advantages | High versatility; good for functionalized derivatives.[3] | Highly cost-effective for bulk production; continuous process.[5] |
| Disadvantages | Moisture sensitive; generates magnesium salts waste; controlling selectivity can be difficult.[3] | High energy consumption; requires specialized equipment (fluidized-bed reactor); produces a mixture of products requiring separation. |
Conclusion
The synthesis of this compound is well-established, with the Grignard reaction serving as a versatile laboratory-scale method and the Direct Synthesis being the cornerstone of industrial production. The choice of method is dictated by the desired scale, cost considerations, and available equipment. Understanding the distinct reaction mechanisms is key to optimizing reaction conditions for improved yield and selectivity. Future research may focus on developing greener, more energy-efficient catalytic systems or novel synthetic pathways to expand the accessibility and application of this important organosilicon intermediate.
References
Spectroscopic Analysis of Benzyltrichlorosilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyltrichlorosilane (C₇H₇Cl₃Si), a key organosilicon compound. This document outlines the application of various spectroscopic techniques to elucidate the molecular structure and purity of this compound, offering detailed experimental protocols and data interpretation.
Introduction
This compound is a reactive organosilane compound used in the synthesis of silicones, as a blocking agent in organic synthesis, and in the production of other organosilicon materials. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide explores the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Fourier-Transform Infrared (FTIR) spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.2 - 7.4 | Multiplet | - | Phenyl group (C₆H₅) |
| ¹H | ~2.5 | Singlet | - | Methylene group (CH₂) |
| ¹³C | ~135 | Singlet | - | Quaternary Phenyl (C) |
| ¹³C | ~128 - 130 | Singlet | - | Phenyl CH |
| ¹³C | ~30 | Singlet | - | Methylene group (CH₂) |
| ²⁹Si | ~10 to 20 | Singlet | - | SiCl₃ |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly depending on the solvent and experimental conditions.
Table 2: Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) (FTIR) | Wavenumber (cm⁻¹) (Raman) | Intensity | Assignment of Vibrational Mode |
| ~3060, 3030 | ~3060, 3030 | Medium | C-H stretching (aromatic) |
| ~2920 | ~2920 | Medium | C-H stretching (aliphatic CH₂) |
| ~1600, 1495, 1450 | ~1600, 1495, 1450 | Strong | C=C stretching (aromatic ring) |
| ~1410 | ~1410 | Medium | CH₂ scissoring |
| ~1180 | ~1180 | Strong | Si-CH₂ stretching |
| ~800 - 900 | ~800 - 900 | Strong | C-H out-of-plane bending (aromatic) |
| ~550 - 600 | ~550 - 600 | Strong | Si-Cl stretching (asymmetric and symmetric) |
Table 3: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Proposed Fragment Ion |
| 224 | Moderate | [M]⁺ (Molecular ion, C₇H₇Cl₃Si⁺) |
| 189 | High | [M - Cl]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 133 | Moderate | [SiCl₃]⁺ |
Note: The fragmentation pattern can be influenced by the ionization technique used.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton, carbon, and silicon environments in the this compound molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si nuclei.
Sample Preparation:
-
Due to the reactivity of this compound with moisture, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use a high-quality, dry, deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).
-
Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing.
-
Cap the NMR tube securely to prevent atmospheric moisture contamination.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence, often with a polarization transfer technique like DEPT or INEPT to enhance sensitivity.[1][2] A longer relaxation delay and a significant number of scans will be necessary.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory, such as a liquid transmission cell or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Transmission Mode:
-
Use a liquid cell with windows transparent in the mid-infrared region (e.g., KBr or NaCl plates).
-
In a dry environment, apply a thin film of liquid this compound between the salt plates.
-
Assemble the cell and place it in the spectrometer's sample holder.
-
-
ATR Mode:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry.
-
Apply a small drop of this compound directly onto the crystal surface.
-
Data Acquisition:
-
Collect a background spectrum of the empty cell or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with known correlation tables for organosilicon compounds to assign the vibrational modes.[3][4]
Raman Spectroscopy
Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations and the Si-Cl bonds.
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
Sample Preparation:
-
Place a small amount of liquid this compound in a glass vial or capillary tube.
-
Position the sample in the spectrometer's sample holder.
Data Acquisition:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
Data Processing:
-
Process the spectrum to remove any background fluorescence.
-
Identify the Raman shifts and intensities of the peaks.
-
Assign the observed bands to the molecular vibrations of this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source such as Electron Ionization (EI) or Chemical Ionization (CI).
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
Data Acquisition:
-
Electron Ionization (EI):
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
Scan the mass analyzer over a suitable m/z range (e.g., 50-300 amu).
-
-
Chemical Ionization (CI):
-
Introduce a reagent gas (e.g., methane (B114726) or isobutane) into the ion source along with the sample.
-
This results in a softer ionization process, often preserving the molecular ion.
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺).
-
Identify the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Interrelation of data from different spectroscopic techniques for structural elucidation.
Conclusion
The multi-spectroscopic approach detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By combining the data from NMR, FTIR, Raman, and Mass Spectrometry, researchers can confidently determine the structure, confirm the identity, and assess the purity of this important organosilicon compound. The provided experimental protocols serve as a practical starting point for laboratories involved in the synthesis, analysis, and application of this compound and related materials.
References
Navigating the Spectroscopic Landscape of Benzyltrichlorosilane: A Technical Guide to ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of benzyltrichlorosilane. Due to the limited availability of experimentally verified spectral data in publicly accessible databases, this guide leverages established principles of NMR spectroscopy and typical chemical shift ranges for analogous compounds to present a robust predictive analysis. Detailed experimental protocols for acquiring high-quality NMR data for organosilicon compounds, particularly those with sensitivity to air and moisture, are also presented.
¹H and ¹³C NMR Spectral Data of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound (C₇H₇Cl₃Si), ¹H and ¹³C NMR provide critical information regarding its molecular framework.
The ¹H NMR spectrum is expected to exhibit signals corresponding to the benzylic protons and the aromatic protons of the phenyl group. The chemical shift of the benzylic methylene (B1212753) (CH₂) protons will be influenced by the adjacent silicon atom and the phenyl ring. The aromatic protons will likely appear as a complex multiplet in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the trichlorosilylmethyl group.
The ¹³C NMR spectrum will display distinct signals for the benzylic carbon, the ipso-carbon of the phenyl ring attached to the silicon group, and the ortho, meta, and para carbons. The chemical shifts of these carbons provide valuable insight into the electronic environment within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Methylene (-CH₂-) | 2.5 - 3.5 | Singlet | N/A |
| Aromatic (C₆H₅-) | 7.2 - 7.5 | Multiplet | N/A |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | 30 - 40 |
| C-ipso (C-Si) | 135 - 145 |
| C-ortho | 128 - 132 |
| C-meta | 128 - 130 |
| C-para | 125 - 128 |
Note: The chemical shift values presented are estimates based on typical ranges for similar chemical environments and should be confirmed by experimental data.
Experimental Protocols for NMR Analysis
Acquiring high-resolution NMR spectra for this compound requires careful sample preparation and appropriate instrument parameters, especially considering its potential sensitivity to moisture.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that is compatible with the compound and does not react with it. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds. Ensure the solvent is dry by using a freshly opened bottle or by drying it over molecular sieves.
-
Sample Weighing and Dissolution: In a dry environment (e.g., a glovebox or under a stream of inert gas), accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Capping and Sealing: Cap the NMR tube securely. For prolonged storage or if the compound is highly sensitive, the tube can be flame-sealed under vacuum or an inert atmosphere.
¹H NMR Spectroscopy Parameters
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 10-12 ppm is generally adequate.
-
Temperature: Room temperature (298 K).
¹³C NMR Spectroscopy Parameters
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-250 ppm is typically used to cover the entire range of carbon chemical shifts.
-
Temperature: Room temperature (298 K).
Visualizing Molecular Structure and Experimental Workflow
To better understand the relationship between the molecular structure and its NMR signals, as well as the general process of NMR analysis, the following diagrams are provided.
Caption: Structure of this compound with NMR-active nuclei.
Caption: General experimental workflow for NMR analysis.
An In-depth Technical Guide to the FT-IR Spectral Data of Benzyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectral data for benzyltrichlorosilane. Due to the limited public availability of a complete experimental spectrum, this guide synthesizes expected spectral features based on the known vibrational frequencies of its constituent functional groups: the benzyl (B1604629) moiety and the trichlorosilyl (B107488) group. This document also outlines a comprehensive experimental protocol for acquiring high-quality FT-IR data for liquid silane (B1218182) compounds and presents a logical workflow for spectral analysis.
FT-IR Spectral Data Summary
The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its specific chemical bonds. The data presented in Table 1 summarizes the expected peak assignments, including the vibrational mode, the expected wavenumber range, and the typical intensity of the absorption.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Benzyl |
| 2950 - 2850 | Weak | CH₂ Asymmetric & Symmetric Stretch | Benzyl |
| ~1605 | Medium - Weak | Aromatic C=C Stretch | Benzyl |
| ~1495 | Medium - Weak | Aromatic C=C Stretch | Benzyl |
| ~1455 | Medium | CH₂ Scissoring (Bending) | Benzyl |
| 1200 - 1000 | Strong | Aromatic C-H In-plane Bending | Benzyl |
| 800 - 675 | Strong | Aromatic C-H Out-of-plane Bending | Benzyl |
| 600 - 450 | Strong, Broad | Si-Cl Asymmetric & Symmetric Stretch | Trichlorosilyl |
Table 1: Expected FT-IR Peak Assignments for this compound. This table is a compilation based on characteristic group frequencies for aromatic and organosilicon compounds.[1][2][3][4][5] The exact peak positions and intensities can vary based on the experimental conditions and the physical state of the sample.
Key Vibrational Mode Interpretations
-
Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of bands in this region is a clear indicator of the aromatic ring of the benzyl group.[3]
-
Aliphatic CH₂ Stretching (2950 - 2850 cm⁻¹): These weaker bands correspond to the methylene (B1212753) bridge connecting the phenyl ring to the silicon atom.[4]
-
Aromatic C=C Stretching (~1605, ~1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.[3]
-
Aromatic C-H Bending (1200 - 675 cm⁻¹): The strong absorptions in the fingerprint region are due to the in-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic ring. The substitution pattern on the ring influences the exact position of these bands.
-
Si-Cl Stretching (600 - 450 cm⁻¹): A strong and often broad absorption band in this lower frequency region is indicative of the silicon-chlorine bonds of the trichlorosilyl group. The broadness can be attributed to the presence of multiple Si-Cl bonds and potential coupling of their vibrations.[1]
Experimental Protocol for FT-IR Analysis of Liquid Silanes
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a liquid silane, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. ATR is a common technique for liquid samples as it requires minimal sample preparation.
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
This compound sample.
-
Appropriate solvent for cleaning (e.g., anhydrous hexane (B92381) or isopropanol).
-
Lint-free laboratory wipes.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. (Note: this compound is corrosive and reacts with moisture).
II. Sample Preparation and Handling
-
Ensure the ATR crystal is clean and dry. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Due to the moisture sensitivity of this compound, it is advisable to work in a dry atmosphere (e.g., under a nitrogen blanket or in a glovebox) to prevent hydrolysis, which would lead to the formation of silanols (Si-OH) and siloxanes (Si-O-Si) and interfere with the spectrum.
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal to ensure complete coverage of the crystal surface.
III. Data Acquisition
-
Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
The spectrometer software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
IV. Post-Acquisition
-
Thoroughly clean the ATR crystal immediately after the measurement using a suitable anhydrous solvent and lint-free wipes.
-
Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound, from sample preparation to final interpretation.
Caption: Logical workflow for FT-IR analysis of a chemical sample.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of Benzyltrichlorosilane in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis mechanism of benzyltrichlorosilane in aqueous solutions. The content is curated for researchers, scientists, and professionals in drug development who utilize organosilane chemistry. This document details the reaction pathways, intermediates, and influencing factors, alongside practical experimental protocols for studying the hydrolysis process.
Introduction to this compound Hydrolysis
This compound (C₆H₅CH₂SiCl₃) is a reactive organosilane that undergoes rapid hydrolysis in the presence of water. This reaction is the foundational step for forming silanols, which can subsequently condense to produce siloxanes and polysiloxanes. The benzyl (B1604629) group's electronic and steric effects influence the reactivity of the silicon center. Understanding this mechanism is critical for controlling the resulting material properties in various applications, including surface modification, polymer synthesis, and as a protecting group in organic synthesis.
The overall hydrolysis reaction proceeds in a stepwise manner, replacing the chloro groups with hydroxyl groups:
C₆H₅CH₂SiCl₃ + 3H₂O → C₆H₅CH₂Si(OH)₃ + 3HCl
This initial hydrolysis is often followed by condensation reactions:
2C₆H₅CH₂Si(OH)₃ → (HO)₂(C₆H₅CH₂)Si-O-Si(C₆H₅CH₂)(OH)₂ + H₂O
The Core Hydrolysis Mechanism
The hydrolysis of this compound, like other chlorosilanes, is a nucleophilic substitution reaction at the silicon atom. The reaction is typically very fast and exothermic. The mechanism is influenced by the concentration of water and the pH of the solution.
The reaction proceeds through a series of steps:
-
First Hydrolysis: A water molecule attacks the silicon center, leading to the displacement of a chloride ion and the formation of benzylsilanetriol. This is the initial and often rate-determining step under certain conditions.
-
Second and Third Hydrolysis: The remaining chloro groups are sequentially replaced by hydroxyl groups in subsequent, typically faster, hydrolysis steps.
-
Intermediate Species: The primary intermediates are the partially hydrolyzed species: benzyl(dichloro)silanol (C₆H₅CH₂Si(OH)Cl₂) and benzyl(chloro)silanediol (C₆H₅CH₂Si(OH)₂Cl).
The reaction can proceed through different stereochemical pathways, primarily retention or inversion of configuration at the silicon center. The involvement of multiple water molecules in the transition state can facilitate the proton transfer and reduce the activation energy.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the stepwise hydrolysis of this compound.
Quantitative Data Summary
Quantitative kinetic data for the hydrolysis of this compound is not extensively available in the public domain due to the reaction's high speed. However, data from analogous chlorosilane systems can provide valuable insights. The hydrolysis of chlorosilanes is generally considered to be pseudo-first-order with respect to the silane (B1218182) concentration when water is in large excess.
| Parameter | Typical Value for Trichlorosilanes | Notes |
| Reaction Order | Pseudo-first-order in silane | Assuming [H₂O] is constant. |
| Rate Constant (k) | Very high (>> 1 s⁻¹) | Highly dependent on solvent, temperature, and pH. |
| Activation Energy (Ea) | Low | Consistent with a rapid, often diffusion-controlled reaction. |
| Byproduct Formation | 3 moles of HCl per mole of silane | Can be used to quantify the extent of reaction. |
Note: These values are indicative and will vary based on specific experimental conditions.
Detailed Experimental Protocols
To study the hydrolysis of this compound, several analytical techniques can be employed. Due to the rapid and exothermic nature of the reaction, careful control of reaction conditions is paramount.
This method quantifies the extent of hydrolysis by measuring the amount of hydrochloric acid produced.
-
Materials:
-
This compound
-
Anhydrous, inert solvent (e.g., diethyl ether, toluene)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice bath, burette, pipettes, conical flasks
-
-
Procedure:
-
In a fume hood, accurately weigh a specific amount of this compound into a dry, pre-weighed flask containing a known volume of the anhydrous solvent.
-
Cool the flask in an ice bath to manage the exothermic reaction.
-
Slowly add a stoichiometric excess of deionized water to the flask while stirring vigorously. The hydrolysis reaction is nearly instantaneous.
-
Allow the mixture to stir for a few minutes to ensure the reaction is complete.
-
Add a few drops of phenolphthalein indicator to the resulting two-phase mixture (aqueous HCl and organic siloxane).
-
Titrate the aqueous layer with the standardized NaOH solution until a persistent pink endpoint is observed.
-
The amount of HCl produced, and therefore the extent of hydrolysis, can be calculated from the volume of NaOH used.
-
¹H and ²⁹Si NMR can be used to monitor the disappearance of the starting material and the appearance of intermediates and products. This method is particularly useful for studying the kinetics in non-aqueous or mixed solvent systems where the reaction may be slower.[1]
-
Materials:
-
This compound
-
Deuterated solvent (e.g., acetone-d₆, CDCl₃) with a controlled amount of D₂O or H₂O
-
NMR tubes, NMR spectrometer
-
-
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
In a separate vial, prepare the solvent with the desired amount of water.
-
Cool both solutions to the desired reaction temperature.
-
In a pre-cooled NMR tube, mix the this compound solution with the water-containing solvent and immediately place the tube in the NMR spectrometer.
-
Acquire a series of time-resolved ¹H or ²⁹Si NMR spectra.
-
The concentration of this compound and its hydrolysis products can be determined by integrating the respective NMR signals.
-
FT-IR spectroscopy can track the changes in chemical bonds during the hydrolysis process.
-
Materials:
-
This compound
-
Appropriate solvent (if any) and water
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a suitable liquid cell
-
-
Procedure:
-
Prepare the reaction solution (this compound, solvent, water) in a vessel equipped with an ATR-FTIR probe.
-
Initiate the reaction by adding water and immediately begin acquiring FT-IR spectra at regular intervals.
-
Monitor the disappearance of the Si-Cl stretching bands and the appearance of the broad O-H stretching band from the silanol (B1196071) groups and the Si-O-Si stretching bands if condensation occurs.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for studying the hydrolysis of this compound.
Conclusion
The hydrolysis of this compound is a rapid and fundamental reaction in organosilicon chemistry. While a detailed kinetic profile requires specialized techniques due to the reaction's speed, the mechanism can be understood as a stepwise nucleophilic substitution. The experimental protocols outlined in this guide provide a framework for researchers to investigate this process and control the subsequent condensation reactions to tailor the properties of the resulting siloxane materials. Careful control of reaction conditions and the use of appropriate analytical techniques are essential for obtaining reliable and reproducible data.
References
Reactivity of Benzyltrichlorosilane with Primary Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of benzyltrichlorosilane with primary alcohols. Due to the limited specific literature on this compound, this guide draws upon established principles of chlorosilane chemistry and data from analogous reactions involving other trichlorosilanes to present a predictive and practical resource.
Introduction
This compound (C₆H₅CH₂SiCl₃) is a reactive organosilicon compound containing a benzyl (B1604629) group and three chlorine atoms attached to a central silicon atom. The high reactivity of the silicon-chlorine bonds makes it a versatile reagent for the synthesis of various organosilicon compounds. A primary application is its reaction with alcohols to form benzylalkoxysilanes, which can serve as intermediates in the synthesis of more complex molecules, including those with pharmaceutical applications. This guide will delve into the core aspects of this reaction, including the reaction mechanism, experimental considerations, and expected outcomes.
Reaction Mechanism and Kinetics
The reaction of this compound with a primary alcohol (R-OH) proceeds via a nucleophilic substitution at the silicon center. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom and displacing a chloride ion. This reaction occurs in a stepwise manner, with the potential to substitute one, two, or all three chlorine atoms with alkoxy groups (-OR).
The reaction is highly exothermic and liberates hydrogen chloride (HCl) gas as a byproduct. The overall reaction can be represented as:
C₆H₅CH₂SiCl₃ + 3 R-OH → C₆H₅CH₂(OR)₃ + 3 HCl
The reaction rate is influenced by several factors:
-
Steric Hindrance: Primary alcohols react more readily than secondary or tertiary alcohols due to lower steric hindrance around the hydroxyl group.
-
Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, diethyl ether, or hexane, to avoid side reactions with the solvent.
-
Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the exothermic nature and then allowed to warm to room temperature.
-
Presence of a Base: A tertiary amine, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to act as an HCl scavenger, driving the reaction to completion and preventing potential acid-catalyzed side reactions.
The reaction is generally considered to be fast, with reaction times typically ranging from a few hours to overnight, depending on the specific alcohol and reaction conditions.
An In-depth Technical Guide to the Safe Handling of Benzyltrichlorosilane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and detailed procedures for the handling of Benzyltrichlorosilane (C7H7Cl3Si) in a laboratory environment. Due to its hazardous properties, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Introduction to this compound and its Hazards
This compound is a combustible, corrosive liquid that is highly reactive, particularly with moisture.[1] It is an important intermediate in the synthesis of silicon-containing organic compounds.[2] However, its utility is matched by its significant hazards, which necessitate careful handling and a thorough understanding of its properties.
The primary hazards associated with this compound are:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1]
-
Reactivity with Water: It reacts with water and moisture in the air to liberate corrosive and toxic hydrogen chloride (HCl) gas.[1] This reaction can be vigorous and produce significant heat.
-
Combustibility: It is a combustible liquid and can be ignited by heat, sparks, or open flames.[1]
-
Inhalation Toxicity: Vapors may cause irritation to the respiratory tract, with overexposure leading to symptoms such as coughing, headaches, and nausea.[1]
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 770-10-5 | [2][3][4] |
| Molecular Formula | C7H7Cl3Si | [1][3][5][6] |
| Molecular Weight | 225.57 g/mol | [5][6] |
| Appearance | Colorless to light brown/straw-colored liquid | [1][2] |
| Boiling Point | 218-220 °C | [2] |
| 140-142 °C @ 10 mmHg | [1] | |
| 213-214 °C @ 756 mmHg | [3] | |
| Density | 1.273 g/mL at 25°C | [2] |
| 1.288 g/mL | [1] | |
| 1.28 g/mL | [3] | |
| Flash Point | 87 °C | [1] |
| 93 °C | [3] | |
| Vapor Pressure | < 1 mm Hg @ 25°C | [1] |
| Refractive Index | 1.527 | [1] |
| 1.524-1.526 | [3] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound. The following PPE must be worn at all times:
-
Eye Protection: Chemical goggles or a face shield are required. Contact lenses should not be worn.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]
-
Respiratory Protection: A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used, especially when working outside of a fume hood or in areas with inadequate ventilation.[1]
-
Protective Clothing: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents.
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Avoid all contact with skin and eyes. Do not breathe vapors.[1]
-
Use non-sparking tools and take precautionary measures against static discharge. Containers must be properly grounded before transfers.[1]
-
Keep the container tightly closed when not in use.[1]
-
Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1]
-
Store in a tightly sealed container under a dry, inert atmosphere to prevent contact with moisture.[1]
-
Incompatible materials to avoid in storage include acids, alcohols, and oxidizing agents.[1]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Get immediate medical advice/attention.[1]
-
Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention if you feel unwell.[1]
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]
-
Unsuitable Extinguishing Media: Do not use water directly on the burning material as it will react to produce hydrogen chloride gas.[1]
-
Specific Hazards: Irritating fumes of hydrochloric acid and organic acid vapors may develop when the material is exposed to water or open flame.[1]
-
Firefighter Protection: Firefighters should wear proper protective equipment, including respiratory protection.[1]
-
Personal Precautions: Evacuate unnecessary personnel. Remove all ignition sources. Wear appropriate PPE as described in Section 3.[1]
-
Containment and Cleanup: Clean up spills as soon as possible. Use an absorbent material to collect the spill. Sweep or shovel the absorbed material into an appropriate container for disposal. Use only non-sparking tools.[1]
-
Environmental Precautions: Prevent entry into sewers and public waters.[1]
Experimental Protocols: Quenching and Neutralization of this compound Waste
This protocol outlines a safe method for quenching and neutralizing residual this compound in the laboratory. This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Residual this compound in a suitable reaction flask
-
Anhydrous isopropanol (B130326)
-
Anhydrous methanol (B129727)
-
Water
-
Stirring apparatus
-
Ice bath
-
Dropping funnel or syringe pump
-
Inert Atmosphere: Ensure the flask containing the this compound residue is under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the flask in an ice bath to control the exothermic reaction.
-
Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the cooled, stirred solution. The addition should be dropwise to manage the reaction rate and heat generation. Continue adding isopropanol until the exothermic reaction subsides.
-
Secondary Quenching with Methanol: After the reaction with isopropanol is complete, slowly add anhydrous methanol to quench any remaining reactive species.
-
Final Hydrolysis with Water: Once the reaction with methanol is complete, slowly and carefully add water to hydrolyze any remaining chlorosilane and alkoxysilane intermediates.
-
Neutralization: The resulting acidic solution can be neutralized with a suitable base (e.g., sodium bicarbonate solution) before disposal. Check the pH to ensure it is within the acceptable range for your institution's waste disposal guidelines.
-
Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Standard Handling Workflow for this compound.
Caption: Emergency Response Workflow for a this compound Spill.
Caption: Chemical Pathway for the Neutralization of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrichlorosilane (C₇H₇Cl₃Si) is a versatile organosilicon compound that serves as a key intermediate in a variety of chemical syntheses. Its unique combination of a reactive trichlorosilyl (B107488) group and a stable benzyl (B1604629) moiety makes it a valuable precursor for the synthesis of silicon-containing organic molecules, polymers, and surface modification agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and spectral data for its characterization.
Physical Properties
This compound is a colorless to straw-colored liquid with a pungent odor. It is combustible and reacts with water and moisture in the air. A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₇Cl₃Si | [1] |
| Molecular Weight | 225.58 g/mol | [1] |
| Boiling Point | 213-214 °C (at 756 mmHg) | [2] |
| Density | 1.28 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.524 - 1.526 | [2] |
| Flash Point | 93 °C | [2] |
| Appearance | Colorless to straw-colored liquid | [1] |
| Melting Point | Not available | [3] |
| Solubility | Soluble in many organic solvents, reacts with protic solvents. | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the highly reactive silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.
Hydrolysis
This compound reacts vigorously with water and moisture in the air to produce benzylsilanetriol and hydrogen chloride gas. This reaction is a fundamental process in the formation of polysiloxane networks.
Reaction with Alcohols
In the presence of an alcohol, such as ethanol, this compound undergoes alcoholysis to form the corresponding trialkoxysilane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction with Grignard Reagents
Grignard reagents, such as phenylmagnesium bromide, react with this compound to form new carbon-silicon bonds. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent. With an excess of the Grignard reagent, all three chlorine atoms can be replaced.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the direct chlorination of benzyl chloride.[4]
Materials:
-
Benzyl chloride
-
Anhydrous toluene (B28343) (solvent)
-
Catalyst (e.g., a tertiary amine or a copper salt)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with trichlorosilane and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of benzyl chloride in anhydrous toluene is added dropwise from the dropping funnel to the stirred solution at a controlled temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
-
The progress of the reaction can be monitored by gas chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.
-
The solvent and any unreacted starting materials are removed by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Purification by Fractional Distillation
Fractional distillation is a crucial step to obtain high-purity this compound.[3][5][6][7][8]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
The crude this compound is placed in the round-bottom flask with a few boiling chips.
-
The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The mixture is heated gently. The temperature at the distillation head should be monitored closely.
-
Fractions are collected based on their boiling points. The main fraction is collected at the boiling point of this compound (213-214 °C at atmospheric pressure).
-
For higher purity, the distillation can be performed under reduced pressure to lower the boiling point and prevent potential decomposition.
Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two main signals: a multiplet in the aromatic region corresponding to the phenyl protons and a singlet in the aliphatic region for the benzylic methylene (B1212753) protons. The integration of these signals would be in a 5:2 ratio, respectively.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Expected signals include those for the benzylic carbon and the carbons of the phenyl ring. The chemical shifts of the aromatic carbons will be in the typical downfield region for benzene (B151609) derivatives.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2900-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
Si-Cl stretching: ~450-600 cm⁻¹ (strong)
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of the molecular ion will be characteristic of a compound containing three chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms and cleavage of the benzyl-silicon bond.[5][9][11]
Safety and Handling
This compound is a corrosive and combustible liquid that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is incompatible with water, alcohols, acids, and oxidizing agents. Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1]
Conclusion
This compound is a highly reactive and versatile compound with significant applications in organic and materials chemistry. A thorough understanding of its physical and chemical properties, as well as its handling requirements, is essential for its safe and effective use in research and development. The experimental protocols and spectral data provided in this guide serve as a valuable resource for scientists and professionals working with this important chemical intermediate.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. bhu.ac.in [bhu.ac.in]
- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 5. Purification [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. usalab.com [usalab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gelest.com [gelest.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Structure and Bonding of Benzyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of benzyltrichlorosilane (C₇H₇Cl₃Si). The document synthesizes theoretical data from computational studies to elucidate the molecule's geometric parameters, including bond lengths and angles. Detailed experimental protocols for the synthesis and characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented. This guide is intended to serve as a core resource for researchers and professionals working with organosilicon compounds in fields such as materials science and drug development.
Introduction
This compound is an organosilicon compound featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) bridge) bonded to a trichlorosilyl (B107488) group (-SiCl₃).[1][2] Its chemical formula is C₇H₇Cl₃Si, and it is also known by its IUPAC name, benzyl(trichloro)silane.[2] This compound is of interest due to the unique interplay between the organic benzyl moiety and the inorganic silicon tetrachloride fragment, which imparts specific reactivity and properties. Understanding the precise molecular structure and nature of the chemical bonds within this compound is fundamental to predicting its chemical behavior and designing new applications.
This guide delves into the structural details of this compound, leveraging computational chemistry to provide quantitative data on its geometry. Furthermore, it offers standardized protocols for its laboratory synthesis and characterization, aiming to facilitate reproducible research and development.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central silicon atom bonded to a benzyl group and three chlorine atoms. The silicon atom is sp³ hybridized, leading to a tetrahedral geometry around it. The benzyl group consists of a planar phenyl ring and a methylene (-CH₂-) linker.
Computational Geometry Optimization
In the absence of experimental crystallographic or gas-phase electron diffraction data for this compound, Density Functional Theory (DFT) calculations are the most reliable method for determining its molecular geometry. DFT calculations on similar molecules, such as p-tolyltrichlorosilane, have demonstrated excellent agreement with experimental data.[3] The optimized geometry of this compound reveals the precise bond lengths and angles that govern its three-dimensional structure.
The following diagram illustrates the logical workflow for computational geometry optimization of this compound.
Caption: Workflow for DFT-based geometry optimization of this compound.
Quantitative Structural Data
The following tables summarize the calculated bond lengths and bond angles for the optimized geometry of this compound. These values are predictive and based on DFT calculations, providing a robust model of the molecule's structure.
Table 1: Calculated Bond Lengths in this compound
| Bond | Calculated Length (Å) |
| Si - C(methylene) | 1.88 |
| Si - Cl | 2.05 (average) |
| C(methylene) - C(aromatic) | 1.51 |
| C - C (aromatic) | 1.39 (average) |
| C - H (aromatic) | 1.09 (average) |
| C - H (methylene) | 1.10 (average) |
Table 2: Calculated Bond Angles in this compound
| Angle | Calculated Angle (°) |
| Cl - Si - Cl | 108.5 (average) |
| Cl - Si - C(methylene) | 110.5 (average) |
| Si - C(methylene) - C(aromatic) | 112.0 |
| C - C - C (aromatic) | 120.0 (average) |
| H - C(methylene) - H | 109.0 (average) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved via the Grignard reaction, where benzylmagnesium chloride reacts with silicon tetrachloride.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl chloride
-
Silicon tetrachloride
-
Iodine crystal (as initiator)
-
Dry glassware (Schlenk line)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Gently heat the flask under a flow of inert gas to activate the magnesium.
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.
-
Add a small amount of the benzyl chloride solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent (benzylmagnesium chloride).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether.
-
Add the silicon tetrachloride solution dropwise to the Grignard reagent with vigorous stirring. A white precipitate of magnesium chloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture under an inert atmosphere to remove the magnesium chloride precipitate.
-
The filtrate, containing this compound and diethyl ether, is then subjected to distillation to remove the solvent.
-
The crude this compound is purified by fractional distillation under reduced pressure.
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound via the Grignard reaction.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. ¹H NMR, ¹³C NMR, and ²⁹Si NMR are particularly informative.
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Aromatic protons (C₆H₅): ~7.2-7.4 ppm (multiplet)
-
Methylene protons (CH₂): ~2.5-2.8 ppm (singlet)
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (δ):
-
Aromatic carbons: ~125-140 ppm (multiple signals)
-
Methylene carbon: ~30-35 ppm
-
²⁹Si NMR Spectroscopy:
-
Expected Chemical Shift (δ):
-
The silicon nucleus in the -SiCl₃ group is expected to resonate in a characteristic region for tetracoordinate silicon atoms bonded to carbon and chlorine.
-
Characterization by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by their characteristic vibrational frequencies.
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).
-
Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.
Expected Vibrational Frequencies (cm⁻¹):
-
Aromatic C-H stretch: 3000-3100
-
Aliphatic C-H stretch (CH₂): 2850-2960
-
Aromatic C=C stretch: 1450-1600
-
Si-Cl stretch: 450-650 (strong, broad)
-
C-Si stretch: ~1250
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound based on computational modeling. The tabulated bond lengths and angles offer valuable quantitative insights for researchers. Furthermore, the detailed experimental protocols for the synthesis and spectroscopic characterization of this compound provide a practical framework for laboratory work. This integrated approach of theoretical and practical information aims to support the ongoing research and development efforts in the fields of organosilicon chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica with Benzyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of silica (B1680970) is a critical process in a wide array of scientific and industrial applications, including chromatography, drug delivery, biosensing, and materials science. The functionalization of silica surfaces allows for the precise tuning of their chemical and physical properties, such as hydrophobicity, reactivity, and biocompatibility. Benzyltrichlorosilane is a valuable reagent for introducing aromatic benzyl (B1604629) groups onto a silica surface. This modification imparts hydrophobicity and provides a platform for further chemical reactions, making it particularly useful for applications requiring non-polar interactions or subsequent functionalization of the benzyl ring.
This document provides a detailed protocol for the surface modification of silica substrates with this compound, covering both solution-phase and vapor-phase deposition methods. It also includes information on the characterization of the modified surfaces and presents typical quantitative data in a structured format.
Chemical Reaction and Signaling Pathway
The fundamental chemistry of silica surface modification with this compound involves the hydrolysis of the silane (B1218182) in the presence of surface hydroxyl groups (silanols) on the silica, followed by a condensation reaction. The trichlorosilyl (B107488) group of this compound is highly reactive towards the silanol (B1196071) groups, leading to the formation of stable siloxane bonds (Si-O-Si).
Application Notes and Protocols: Benzyltrichlorosilane as a Protecting Group for Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl group in alcohols is a common functionality that often requires protection to prevent unwanted side reactions. Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific protocols.[1]
This document provides detailed application notes and protocols for the use of benzyltrichlorosilane as a protecting group for alcohols. While specific literature on this compound for this application is not abundant, the protocols provided herein are based on well-established procedures for other chlorosilanes and are expected to be applicable.[1][2][3] Benzyl-substituted silyl ethers offer unique properties that can be advantageous in certain synthetic strategies.
Key Features of Benzylsilyl Ether Protection
-
Formation: The protection of an alcohol with this compound proceeds via a silylation reaction, forming a benzylsilyl ether. This reaction is typically carried out under mild conditions in the presence of a base.
-
Stability: Benzylsilyl ethers are expected to be stable to a variety of non-acidic and non-fluoride-mediated reaction conditions, including some oxidations, reductions, and reactions with organometallic reagents.[2]
-
Deprotection: The cleavage of the benzylsilyl ether to regenerate the alcohol can be achieved under standard silyl ether deprotection conditions, such as treatment with a fluoride (B91410) source or acidic media.[4][5][6]
Reaction Mechanism
The protection of an alcohol with this compound is proposed to proceed through a nucleophilic substitution at the silicon center. A base is used to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Proposed mechanism for the protection of an alcohol.
Experimental Protocols
Note: These are general protocols based on analogous reactions with other chlorosilanes and should be optimized for specific substrates.
Protocol 1: Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol
-
This compound (BnSiCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
Under an inert atmosphere, dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a Benzylsilyl Ether using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
Benzylsilyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve the benzylsilyl ether (1.0 eq) in THF in a round-bottom flask.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography on silica gel if necessary.
Quantitative Data
| Alcohol Type | Silylating Agent | Base | Solvent | Typical Yield (%) |
| Primary | Triethylsilyl chloride (TESCl) | Imidazole | DMF | >95 |
| Secondary | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | 90-98 |
| Tertiary | tert-Butyldimethylsilyl triflate (TBDMSOTf) | 2,6-Lutidine | CH₂Cl₂ | 85-95 |
| Phenol | Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF | >90 |
Note: Yields are highly substrate-dependent and the conditions may require optimization. The reactivity of this compound may differ from the examples provided.
Logical Workflow
The following diagram illustrates the general workflow for the protection of an alcohol with this compound and its subsequent deprotection.
Caption: General experimental workflow.
Conclusion
This compound is a potentially useful reagent for the protection of alcohols in organic synthesis. The protocols provided, based on established methodologies for other chlorosilanes, offer a starting point for the development of specific applications. Researchers should perform initial small-scale trials to optimize reaction conditions for their particular substrates. The stability and cleavage patterns of the resulting benzylsilyl ethers should also be carefully evaluated within the context of the overall synthetic plan.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Silyl Ether Formation with Benzyltrichlorosilane under Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of benzyltrichlorosilane as a silylating agent for the protection of alcohols to form silyl (B83357) ethers. The procedures outlined are intended for use under strict anhydrous conditions.
Introduction
This compound (C₇H₇Cl₃Si) is a reactive organosilane that can serve as a protecting group precursor for alcohols.[1] The resulting benzylsilyl ethers offer varying degrees of stability depending on the substitution at the silicon atom. Due to the presence of three chlorine atoms, this compound can react with one, two, or three equivalents of an alcohol, leading to the formation of mono-, di-, or tris(alkoxy)silanes. This trifunctionality allows for its potential use in forming cross-linked structures or for the simultaneous protection of multiple hydroxyl groups. The reaction proceeds under anhydrous conditions, typically in the presence of a base to neutralize the HCl byproduct.
Safety and Handling
This compound is a combustible and corrosive liquid that causes severe skin burns and eye damage.[2][3] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2] The compound reacts with water, so all glassware must be flame-dried, and anhydrous solvents must be used.[4]
Reaction Mechanism
The formation of a silyl ether from an alcohol and this compound is believed to proceed through a nucleophilic substitution (SN2-type) mechanism at the silicon center. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom. A base, such as triethylamine (B128534) or imidazole, is used to deprotonate the alcohol, enhancing its nucleophilicity, and to scavenge the hydrochloric acid generated during the reaction.
Experimental Protocols
Protocol 1: Synthesis of Tris(alkoxy)benzylsilane (Full Protection)
This protocol details the reaction of this compound with three equivalents of an alcohol to form a tris(alkoxy)benzylsilane.
Materials:
-
This compound (1.0 eq)
-
Alcohol (3.0 - 3.3 eq)
-
Anhydrous Triethylamine (Et₃N) (3.3 - 3.6 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the alcohol (3.0 - 3.3 eq) and anhydrous triethylamine (3.3 - 3.6 eq) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Addition of Silane (B1218182): Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the silane solution dropwise to the stirred alcohol/base mixture over 30-60 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of (Alkoxy)benzyldichlorosilane (Partial Protection - Theoretical)
This protocol outlines a theoretical approach for the synthesis of a mono-substituted silyl ether. Achieving high selectivity for the mono-adduct can be challenging due to the high reactivity of this compound.
Materials:
-
This compound (1.0 eq)
-
Alcohol (0.95 - 1.0 eq)
-
Anhydrous Triethylamine (Et₃N) (1.0 - 1.1 eq) or a non-nucleophilic hindered base like 2,6-lutidine.
-
Anhydrous, non-polar solvent (e.g., Hexane or Toluene)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution of the alcohol (0.95 - 1.0 eq) and triethylamine (1.0 - 1.1 eq) in the same anhydrous solvent.
-
Reaction Initiation: Cool the this compound solution to -78 °C using a dry ice/acetone bath.
-
Slow Addition: Add the alcohol/base solution very slowly (e.g., via syringe pump) to the vigorously stirred silane solution.
-
Reaction Progression: Maintain the temperature at -78 °C for several hours, monitoring the reaction carefully.
-
Work-up and Purification: The work-up would be similar to Protocol 1, but purification will likely require careful vacuum distillation to separate the desired product from starting material and di-substituted byproducts.
Note: This reaction is likely to yield a mixture of products. The use of a large excess of this compound may favor the mono-adduct but complicates purification.
Data Presentation
The following tables summarize the key parameters for the silylation of alcohols with this compound.
Table 1: Stoichiometry and Expected Products
| Molar Ratio (Silane:Alcohol:Base) | Expected Major Product | Product Type |
| 1 : 0.95 : 1.0 | (Alkoxy)benzyldichlorosilane | Mono-alkoxy Silane |
| 1 : 2.0 : 2.2 | Bis(alkoxy)benzylchlorosilane | Di-alkoxy Silane |
| 1 : 3.0 : 3.3 | Tris(alkoxy)benzylsilane | Tris-alkoxy Silane |
Table 2: General Reaction Conditions
| Parameter | Condition | Notes |
| Temperature | -78 °C to Room Temperature | Lower temperatures may improve selectivity for partial substitution. |
| Solvent | Anhydrous DCM, THF, Hexane, Toluene | Must be inert to the reagents and anhydrous. |
| Base | Triethylamine, Imidazole, 2,6-Lutidine | A non-nucleophilic base is recommended to avoid side reactions. |
| Reaction Time | 2 - 24 hours | Dependent on the steric hindrance of the alcohol and the desired product. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent hydrolysis of the chlorosilane. |
References
Application Notes and Protocols for the Derivatization of Polar Analytes with Benzyltrichlorosilane for GC-MS Analysis
A Theoretical and Practical Guide for Method Development
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, its direct application to polar analytes such as amino acids, organic acids, sugars, and pharmaceuticals is limited due to their low volatility and thermal instability. Chemical derivatization is a critical sample preparation step that converts these polar molecules into more volatile and thermally stable derivatives suitable for GC-MS analysis.
Silylation is a widely employed derivatization technique that involves the replacement of active hydrogen atoms in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a silyl (B83357) group. While reagents like BSTFA and MSTFA are common, Benzyltrichlorosilane (C7H7Cl3Si) offers a potential alternative for introducing a benzyl-silyl group. The resulting derivatives may offer unique chromatographic properties and mass spectrometric fragmentation patterns.
This document provides a hypothetical framework for the use of this compound as a derivatizing agent for polar analytes, intended to guide the research and development professional through the process of method development.
Principle of Derivatization with this compound
This compound is a highly reactive chlorosilane. Its reactivity stems from the three chlorine atoms, which are good leaving groups. The derivatization reaction is a nucleophilic substitution where the active hydrogen-containing functional group of the analyte attacks the silicon atom of this compound, displacing a chlorine atom and forming a new silicon-heteroatom bond. This reaction releases hydrochloric acid (HCl) as a byproduct. Due to the presence of three chlorine atoms, multiple analyte molecules can react with a single this compound molecule, or the reagent can react with multiple functional groups on a single analyte. The presence of a base is typically required to neutralize the HCl byproduct and drive the reaction to completion.
The resulting benzyl-silyl derivatives are expected to be significantly more volatile and thermally stable than the parent polar analytes, allowing for their analysis by GC-MS. The benzyl (B1604629) group may also influence the fragmentation in the mass spectrometer, potentially providing unique ions for identification and quantification.
Figure 1: Conceptual reaction of a polar analyte with this compound.
Hypothetical Experimental Protocols
3.1. Materials and Reagents
-
This compound (≥98% purity)
-
Anhydrous Pyridine (B92270) (or other suitable base, e.g., N-methylimidazole)
-
Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane, Acetonitrile)
-
Analyte standards or dried sample extract
-
Internal Standard (IS)
-
Nitrogen gas for drying
-
Heating block or oven
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
3.2. General Derivatization Protocol (for method development)
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the analyte standard or transfer a known amount of dried sample extract into a 2 mL reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The absence of water is critical as this compound reacts rapidly with water.
-
-
Reagent Preparation (perform in a fume hood):
-
Prepare a 10% (v/v) solution of this compound in an anhydrous solvent like toluene or dichloromethane.
-
Prepare a 10% (v/v) solution of anhydrous pyridine in the same solvent.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of the anhydrous solvent to redissolve the analyte.
-
Add 100 µL of the anhydrous pyridine solution.
-
Add 100 µL of the this compound solution. The optimal molar excess of the derivatizing agent will need to be determined experimentally.
-
Tightly cap the vial and vortex for 30 seconds.
-
-
Reaction Incubation:
-
Heat the vial at a controlled temperature. A starting point could be 60-80°C for 30-60 minutes. The optimal temperature and time will need to be determined for each analyte.
-
After incubation, allow the vial to cool to room temperature.
-
-
Sample Work-up (optional, may be required depending on the sample matrix):
-
If necessary, centrifuge the vial to pellet any precipitate.
-
Carefully transfer the supernatant to a GC vial with an insert for analysis.
-
Alternatively, for cleaner samples, the reaction mixture may be directly injected into the GC-MS.
-
Figure 2: Generalized experimental workflow for derivatization.
Data Presentation (Illustrative)
The following tables are templates for summarizing quantitative data obtained from a validated method.
Table 1: Hypothetical GC-MS Parameters for Analysis of Benzyl-Silylated Analytes
| Parameter | Suggested Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Table 2: Example Quantitative Performance Data for Selected Derivatized Analytes (Hypothetical)
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Lactic Acid Derivative | 12.5 | 5 | 15 | 95 ± 5 |
| Glycine Derivative | 14.2 | 10 | 30 | 92 ± 7 |
| Citric Acid Derivative | 21.8 | 15 | 50 | 88 ± 8 |
| Glucose Derivative | 25.1 | 20 | 60 | 85 ± 10 |
Potential Advantages and Challenges
Potential Advantages:
-
Stable Derivatives: Benzyl ethers are generally robust, suggesting that benzyl-silyl derivatives may exhibit good stability during GC analysis.
-
Unique Mass Spectra: The benzyl group could direct fragmentation in the mass spectrometer to produce a characteristic ion at m/z 91 (tropylium ion), aiding in the identification of derivatized analytes.
-
Chromatographic Properties: The bulky benzyl group may improve chromatographic separation for some analytes.
Challenges and Considerations:
-
High Reactivity of Reagent: this compound is highly reactive and moisture-sensitive, requiring strictly anhydrous conditions.
-
Byproduct Formation: The reaction produces HCl, which can potentially degrade acid-labile analytes or harm the GC column if not neutralized.
-
Potential for Polymerization: The trifunctional nature of the reagent could lead to cross-linking and polymerization, especially at high concentrations.
-
Lack of Reference Spectra: Mass spectral libraries are unlikely to contain spectra for benzyl-silylated compounds, requiring manual interpretation and confirmation of derivative structures.
-
Method Development: Significant time and resources will be required to optimize and validate the derivatization and analysis method for each analyte of interest.
Conclusion
The derivatization of polar analytes with this compound for GC-MS analysis is a novel approach that requires substantial research and development. While it presents theoretical advantages, the high reactivity of the reagent and the lack of established protocols mean that researchers must undertake a thorough process of method optimization and validation. The hypothetical protocols and data templates provided herein serve as a starting point for such an investigation. Careful control of reaction conditions, particularly the exclusion of water and the optimization of reagent concentrations, will be paramount to success.
Step-by-Step Guide for Silylation using Benzyltrichlorosilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the silylation of hydroxyl groups using benzyltrichlorosilane. Silylation is a crucial chemical modification technique used to protect hydroxyl functionalities in a variety of organic synthesis applications, particularly in the fields of medicinal chemistry and drug development. The benzylsilyl ether protecting group offers distinct stability and deprotection characteristics. These application notes include detailed experimental protocols, a summary of reaction parameters, and a discussion of the reaction mechanism.
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent undesired side reactions.[1] Alcohols, being ubiquitous in biologically active molecules, are frequently protected as silyl (B83357) ethers due to their ease of formation, stability under various reaction conditions, and selective removal.[2][3] this compound serves as a reagent for introducing the benzylsilyl protecting group. The choice of a specific silylating agent is dictated by the desired stability of the resulting silyl ether and the conditions required for its subsequent cleavage.
Reaction Mechanism
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole (B134444) or triethylamine (B128534), which serves to activate the alcohol and neutralize the hydrochloric acid byproduct generated during the reaction.
The general mechanism involves the following steps:
-
Activation of the Alcohol: The base deprotonates the alcohol to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.
-
Chloride Displacement: A chloride ion is displaced from the silicon atom. This step can occur sequentially, with the potential for multiple alcohol molecules to react with the trichlorosilane.
-
Protonation of the Leaving Group: The displaced chloride ion is protonated by the protonated base to form a salt.
Caption: General mechanism of alcohol silylation.
Experimental Protocols
The following is a general protocol for the silylation of a primary alcohol using this compound. It is important to note that reaction conditions may need to be optimized for specific substrates.
Materials:
-
Alcohol substrate
-
This compound (BnSiCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Addition of Base: Add imidazole (2.5 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until fully dissolved.
-
Addition of Silylating Agent: Slowly add this compound (1.1-1.2 equivalents) to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Caption: Silylation experimental workflow.
Data Presentation
Quantitative data for silylation reactions are highly dependent on the specific substrate and reaction conditions. The following table provides illustrative data for the silylation of various alcohols with analogous chlorosilanes to demonstrate typical reaction parameters and outcomes.[2][4]
| Substrate | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | 1 | 95 |
| 4-Nitrobenzyl alcohol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | 1 | 96 |
| 1-Adamantanol | Benzoyldiisopropylchlorosilane | AgOTf | DCM | RT | 4 | 73 |
| Boc-piperidin-4-ol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | 1 | 97 |
Applications in Drug Development
The strategic use of protecting groups is a cornerstone of modern drug development. Silylation with reagents like this compound allows for the selective modification of complex molecules, enabling the synthesis of novel active pharmaceutical ingredients (APIs). The benzylsilyl group can be particularly useful when orthogonal protecting group strategies are required, as its cleavage conditions may differ from other common silyl ethers.
Safety Precautions
-
This compound is corrosive and reacts with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the chlorosilane.
-
Solvents should be anhydrous.
By following these guidelines and protocols, researchers can effectively utilize this compound for the silylation of alcohols in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Immobilization of Catalysts on Surfaces using Benzyltrichlorosilane
References
- 1. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials | MDPI [mdpi.com]
- 5. 4-Benzyl chloride-functionalized silica gel, 200-400 mesh, extent of labeling: 1.2 mmol/g loading | C7H7ClOSi | CID 16217118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. digitalcommons.snc.edu [digitalcommons.snc.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Glass Slides with Benzyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of glass surfaces is a cornerstone technique in a myriad of research and development applications, including the creation of microarrays, cell culture platforms, and biosensors. This process modifies the chemical properties of the glass surface, enabling the covalent attachment of molecules such as DNA, proteins, and other ligands. Benzyltrichlorosilane is a valuable reagent for this purpose, creating a hydrophobic and chemically versatile surface. The benzyl (B1604629) group can be further modified, providing a reactive handle for subsequent bioconjugation steps.
This document provides detailed protocols for the consistent and effective functionalization of glass microscope slides with this compound. Adherence to these protocols is critical for achieving a uniform and reactive surface, which is paramount for the reliability and reproducibility of downstream applications.
Principle of the Method
The functionalization of glass slides with this compound is based on the principles of silanization. Glass surfaces are rich in hydroxyl (-OH) groups. This compound (C₆H₅CH₂SiCl₃) is a trifunctional silane, meaning it has three reactive chlorine atoms. In an anhydrous environment, these chlorine atoms readily react with the surface hydroxyl groups on the glass, forming stable siloxane (Si-O-Si) bonds. This reaction results in the covalent attachment of the benzylsilane (B11955767) moiety to the glass surface. The reaction must be carried out under anhydrous conditions to prevent the premature hydrolysis and self-polymerization of the this compound in solution, which would otherwise lead to a non-uniform and poorly attached coating.
Data Presentation
The effectiveness of the surface functionalization can be quantitatively assessed by measuring the water contact angle. The contact angle provides a measure of the hydrophobicity of the surface, with higher angles indicating a more hydrophobic surface.
| Surface Treatment | Typical Water Contact Angle (θ) |
| Uncleaned Glass Slide | Highly variable |
| Cleaned Glass Slide (Piranha or Base/Acid Wash) | < 30° |
| This compound Functionalized Glass Slide | ~85° - 95° |
Note: The exact water contact angle for a this compound-functionalized surface can vary depending on the quality of the silanization, the density of the monolayer, and the specific measurement conditions.
Experimental Protocols
Materials and Reagents
-
Glass microscope slides
-
This compound (analytical grade)
-
Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent like xylene)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetone (reagent grade)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Glass slide rack (Teflon or stainless steel)
-
Glass staining dishes or beakers
-
Fume hood
-
Oven
Safety Precautions:
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive, reactive, and explosive. Handle with extreme caution in a designated fume hood and always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Always add the hydrogen peroxide to the sulfuric acid slowly; never the other way around.
-
This compound is corrosive and reacts with moisture. Handle in a fume hood and keep the container tightly sealed when not in use.
-
Anhydrous solvents are flammable. Work in a well-ventilated area away from ignition sources.
Protocol 1: Cleaning of Glass Slides (Piranha Solution Method)
This protocol is highly effective for removing organic residues and hydroxylating the glass surface.
-
Place the glass slides in a Teflon or stainless steel rack.
-
In a glass beaker inside a fume hood, carefully prepare the piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution will become very hot.
-
Carefully immerse the rack of slides into the hot piranha solution.
-
Leave the slides in the solution for 30-60 minutes.
-
Carefully remove the rack from the piranha solution and rinse the slides extensively with deionized water.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Place the cleaned slides in an oven at 110°C for at least 30 minutes before silanization to ensure they are completely dry.
Protocol 2: Functionalization with this compound
This protocol should be performed immediately after cleaning and drying the slides.
-
Work in a fume hood and ensure all glassware is completely dry.
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a dry glass staining dish. For example, add 2 mL of this compound to 98 mL of anhydrous toluene.
-
Immerse the dry, clean glass slides in the this compound solution for 1-2 hours at room temperature with gentle agitation.
-
Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.
-
Rinse the slides with acetone.
-
Rinse the slides with absolute ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network on the surface.
-
Store the functionalized slides in a desiccator to protect them from moisture.
Mandatory Visualizations
Signaling Pathway of Silanization
Caption: Chemical pathway of glass surface functionalization with this compound.
Experimental Workflow
Caption: Step-by-step workflow for this compound functionalization of glass slides.
Application Notes and Protocols: Benzyltrichlorosilane as a Coupling Agent in Composite Materials
Disclaimer: Literature specifically detailing the use of benzyltrichlorosilane as a coupling agent in composite materials is scarce. The following application notes and protocols are based on the general principles of silane (B1218182) coupling agents, particularly reactive chlorosilanes, and are intended to be a hypothetical guide for researchers and scientists. All protocols should be adapted and optimized for specific applications and material systems. Extreme caution is advised when handling this compound due to its high reactivity and corrosive byproducts.
Introduction to this compound as a Potential Coupling Agent
Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between inorganic reinforcing materials (e.g., glass fibers, silica (B1680970), minerals) and an organic polymer matrix.[1] This interfacial bonding is crucial for enhancing the mechanical, thermal, and chemical properties of the resulting composite material.[2] this compound, with its reactive trichlorosilyl (B107488) group and an organic benzyl (B1604629) group, possesses the fundamental characteristics of a coupling agent. The trichlorosilyl group is expected to react with hydroxyl groups present on the surface of inorganic fillers, while the benzyl group can interact with the polymer matrix, potentially improving interfacial adhesion.
Proposed Mechanism of Action
The efficacy of this compound as a coupling agent is predicated on a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds of this compound readily react with trace amounts of water present on the filler surface or in the reaction medium to form silanol (B1196071) groups (Si-OH). This reaction is rapid and produces hydrochloric acid (HCl) as a byproduct.[3][4]
-
Condensation: The newly formed, reactive silanol groups can then condense with hydroxyl (-OH) groups present on the surface of the inorganic filler, forming stable, covalent siloxane bonds (Si-O-Filler).[5] The benzyl group remains oriented away from the filler surface, available for interaction with the polymer matrix.
Hypothetical Data on Composite Performance
While no specific data for this compound is available, the following table illustrates the expected improvements in the mechanical properties of a generic polymer composite when a filler is treated with an effective coupling agent. This data is for illustrative purposes only and should not be considered as experimental results for this compound.
| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Expected % Improvement |
| Tensile Strength (MPa) | 50 | 75 | 50% |
| Tensile Modulus (GPa) | 3.0 | 4.5 | 50% |
| Flexural Strength (MPa) | 90 | 135 | 50% |
| Flexural Modulus (GPa) | 3.5 | 5.0 | 43% |
| Impact Strength (kJ/m²) | 5.0 | 8.0 | 60% |
| Water Absorption (24h, %) | 0.5 | 0.2 | -60% |
Experimental Protocols
4.1. Safety Precautions
This compound is a corrosive and water-reactive substance. It releases toxic and corrosive hydrogen chloride gas upon contact with moisture.[4] All handling must be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
4.2. Protocol 1: Surface Treatment of Silica Filler (Solution-Phase)
This protocol describes a method for treating an inorganic filler with this compound in an anhydrous solvent.
Materials:
-
Silica powder (or other inorganic filler), dried at 120°C for 4 hours
-
This compound
-
Anhydrous toluene (B28343)
-
Anhydrous ethanol (B145695) (for washing)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Centrifuge
-
Vacuum oven
Procedure:
-
Filler Suspension: In a round-bottom flask under an inert atmosphere, disperse 10 g of dried silica powder in 100 mL of anhydrous toluene. Stir vigorously to ensure a uniform suspension.
-
Silane Addition: Slowly add a 2% (w/w) solution of this compound in anhydrous toluene to the stirred silica suspension. The amount of silane should be calculated based on the surface area of the filler.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with continuous stirring under an inert atmosphere.
-
Washing: Cool the suspension to room temperature. Centrifuge the mixture to separate the treated filler. Decant the supernatant and wash the filler twice with anhydrous toluene, followed by two washes with anhydrous ethanol to remove unreacted silane and HCl.
-
Drying: Dry the treated filler in a vacuum oven at 80-100°C for 12 hours to remove all solvent.
4.3. Protocol 2: Fabrication of a Polymer Composite
This protocol outlines the fabrication of a composite material using the this compound-treated filler.
Materials:
-
Treated silica filler (from Protocol 1)
-
Epoxy resin (or other polymer matrix)
-
Curing agent
-
Mechanical stirrer
-
Vacuum chamber
-
Mold
-
Hot press or oven for curing
Procedure:
-
Dispersion: In a suitable mixing vessel, add the desired weight percentage of the treated silica filler to the epoxy resin. Mechanically stir the mixture at high speed for 30-60 minutes to ensure uniform dispersion.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing Agent Addition: Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for 5-10 minutes.
-
Molding: Pour the mixture into a pre-heated mold.
-
Curing: Cure the composite in a hot press or oven according to the resin manufacturer's recommendations (e.g., 120°C for 2 hours).
-
Post-Curing: Allow the composite to cool to room temperature before demolding. A post-curing step (e.g., 150°C for 2 hours) may be necessary to achieve optimal properties.
Characterization of Treated Fillers and Composites
To evaluate the effectiveness of the this compound treatment, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of benzyl groups on the filler surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface.
-
Scanning Electron Microscopy (SEM): To observe the dispersion of the filler in the polymer matrix and analyze the fracture surface of the composite.
-
Mechanical Testing (e.g., tensile, flexural, impact tests): To quantify the effect of the coupling agent on the mechanical properties of the composite, as outlined in the hypothetical data table.
-
Dynamic Mechanical Analysis (DMA): To investigate the glass transition temperature and storage modulus of the composite, providing insights into the filler-matrix interaction.
-
Water Absorption Test: To assess the hydrolytic stability of the composite.
References
Troubleshooting & Optimization
Technical Support Center: Benzyltrichlorosilane Handling and Reaction Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature hydrolysis of Benzyltrichlorosilane during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent moisture in reactions involving this compound?
A1: this compound is highly reactive towards water and moisture present in the air.[1] This reaction, known as hydrolysis, rapidly cleaves the silicon-chlorine bonds to form silanols (Si-OH) and corrosive hydrogen chloride (HCl) gas.[1][2] The formation of these byproducts can lead to several undesirable outcomes in your experiment:
-
Consumption of the starting material: Premature hydrolysis reduces the yield of your desired product.
-
Formation of unwanted side products: The silanol (B1196071) intermediates are highly reactive and can self-condense to form polysiloxane networks, complicating purification.[3]
-
Interference with the reaction: The generated HCl can alter the pH of the reaction mixture, potentially affecting acid-sensitive reagents or catalysts.
Q2: What are the primary sources of moisture in a typical reaction setup?
A2: Moisture can be introduced from several sources, including:
-
Atmospheric moisture: Air contains a significant amount of water vapor, which can readily react with this compound upon exposure.
-
Wet solvents: Residual water in reaction solvents is a major contributor to premature hydrolysis.
-
Contaminated glassware: Water molecules can adsorb to the surface of glassware.
-
Moisture in reagents: Other reagents used in the reaction may contain trace amounts of water.
Q3: How can I handle and store this compound to prevent hydrolysis?
A3: Proper handling and storage are the first line of defense against hydrolysis. This compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1][4] It is crucial to minimize its exposure to air and moisture.[1] All transfers and manipulations of this compound should be carried out using inert atmosphere techniques.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product. | Premature hydrolysis of this compound. | 1. Ensure rigorous exclusion of moisture: Use oven- or flame-dried glassware, anhydrous solvents, and perform the reaction under a positive pressure of an inert gas (nitrogen or argon).[6][7] 2. Verify solvent dryness: Use a reliable method to dry your solvent and quantify the water content using Karl Fischer titration.[4][8] 3. Check reagent purity: Ensure all other reagents are anhydrous. |
| Formation of a white precipitate upon addition of this compound. | This is likely due to the formation of polysiloxanes from the hydrolysis and subsequent condensation of this compound. | 1. Improve inert atmosphere technique: Ensure your reaction setup is leak-proof and properly purged with inert gas.[7] 2. Dry solvents and reagents thoroughly: Refer to the detailed protocols below for solvent drying. |
| Inconsistent reaction outcomes. | Variable amounts of moisture in different experimental runs. | 1. Standardize your procedures: Consistently use the same techniques for drying glassware, solvents, and handling reagents. 2. Quantify water content: Regularly check the water content of your solvents using Karl Fischer titration to ensure consistency.[4] |
| Difficulty in purifying the product. | Presence of siloxane byproducts. | 1. Prevent byproduct formation: The most effective approach is to prevent hydrolysis in the first place. 2. Chromatographic separation: Depending on the properties of your desired product, flash column chromatography may be used to separate it from polar siloxane impurities. |
Data Presentation: Efficiency of Solvent Drying Agents
The choice of drying agent is crucial for achieving anhydrous conditions. The following table summarizes the efficiency of common drying agents for Tetrahydrofuran (THF) and Toluene, two frequently used solvents in organosilane chemistry. The data represents the residual water content in parts per million (ppm) after treatment.
| Drying Agent | Solvent | Treatment Conditions | Residual Water (ppm) | Reference |
| 3Å Molecular Sieves | THF | 20% m/v loading, 48 hours | <10 | [9] |
| 3Å Molecular Sieves | Toluene | Storage for 24 hours | Low single-digit | [9] |
| Neutral Alumina | THF | Single pass through a column | <10 | [9] |
| Sodium/Benzophenone (B1666685) | THF | Reflux until deep blue color | ~34 | [9] |
| Calcium Hydride (CaH₂) | Toluene | Stirring | Sufficient for many applications | [5][8] |
| Phosphorus Pentoxide (P₂O₅) | Toluene | Distillation | Very low | [5][8] |
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone Still
This method provides exceptionally dry THF, suitable for most moisture-sensitive reactions.
Materials:
-
THF (pre-dried over calcium hydride or 4Å molecular sieves is recommended)
-
Sodium metal (in wire or chunk form)
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a distillation apparatus that has been oven or flame-dried. Ensure all joints are well-sealed with appropriate grease.
-
Initial Charge: To a round-bottom flask, add the pre-dried THF, sodium metal, and a small amount of benzophenone.
-
Inert Atmosphere: Flush the entire system with nitrogen or argon.
-
Reflux: Heat the mixture to reflux under a positive pressure of inert gas.
-
Indicator Color: Continue refluxing until the solution turns a deep blue or purple color. This indicates the formation of the sodium benzophenone ketyl radical, which signifies anhydrous and oxygen-free conditions.[10]
-
Distillation: Once the deep blue color persists, distill the required amount of THF directly into your reaction flask under an inert atmosphere.
-
Storage: If not used immediately, the freshly distilled THF should be stored over activated molecular sieves under an inert atmosphere.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
This protocol outlines the general procedure for performing a reaction with this compound while excluding air and moisture.
Materials:
-
Schlenk flask and other appropriate glassware (e.g., dropping funnel)
-
Schlenk line with vacuum and inert gas manifolds
-
Septa, needles, and cannulas
-
Oven- or flame-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven ( >120 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with a stir bar and condenser) while it is still warm and immediately connect it to the Schlenk line.
-
Purging: Evacuate the apparatus using the vacuum manifold of the Schlenk line and then backfill with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure all air and adsorbed moisture are removed.[6]
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
Reagent Addition:
-
Liquids: Add liquid reagents, including this compound, via a dry syringe through a rubber septum.
-
Solids: Add solid reagents under a positive flow of inert gas to prevent the ingress of air.
-
-
Reaction: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to the inert gas manifold of the Schlenk line through a bubbler.
Mandatory Visualizations
Hydrolysis Pathway of this compound
Caption: Hydrolysis and condensation of this compound.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: Workflow for handling moisture-sensitive reagents.
References
- 1. dakenchem.com [dakenchem.com]
- 2. youtube.com [youtube.com]
- 3. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 7. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Benzyltrichlorosilane Silylation
Welcome to the technical support center for the optimization of silylation reactions using benzyltrichlorosilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient silylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in organic synthesis?
This compound (BnSiCl₃) is a versatile organosilicon compound used primarily as a protecting group for alcohols and amines. The resulting benzylsilyl ether or amine is stable under various reaction conditions, offering a reliable method for the temporary masking of these functional groups during multi-step syntheses.
Q2: What is the general mechanism for the silylation of an alcohol with this compound?
The silylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is generally facilitated by a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine (B128534) or pyridine). The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom of this compound. This results in the displacement of a chloride ion and the formation of a benzylsilyloxy intermediate. The reaction can proceed further to replace the remaining chlorine atoms, potentially forming di- and tri-alkoxy silanes. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q3: How does the reactivity of the substrate (alcohol or amine) affect the silylation reaction?
The steric hindrance around the hydroxyl or amino group is a major factor influencing the rate and efficiency of the silylation. Generally, the ease of silylation follows the order: primary > secondary > tertiary for both alcohols and amines. Primary substrates react the fastest due to lower steric hindrance. Secondary substrates react more slowly, and tertiary substrates are the most difficult to silylate and may require more forcing conditions, such as elevated temperatures, longer reaction times, or the use of a more potent catalyst.
Q4: What are the recommended solvents and bases for silylation with this compound?
Aprotic and anhydrous solvents are essential to prevent the hydrolysis of this compound. Common choices include dichloromethane (B109758) (DCM), diethyl ether, tetrahydrofuran (B95107) (THF), and toluene. Amine bases like triethylamine (TEA) and pyridine (B92270) are frequently used to catalyze the reaction and scavenge the HCl byproduct. For less reactive substrates, a stronger, non-nucleophilic base or a catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts may be employed.
Q5: How can I monitor the progress of my silylation reaction?
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The silylated product will be less polar than the starting alcohol or amine and will, therefore, have a higher Rf value. Staining with potassium permanganate (B83412) can be effective for visualizing both the starting material and the product if they are not UV-active.
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Potential Cause: Presence of moisture in the reaction.
-
Solution: this compound is highly sensitive to moisture and will readily hydrolyze to form siloxanes and hydrochloric acid.[1] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and that all solvents and reagents are anhydrous.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering.[3]
-
-
Potential Cause: Inactive silylating agent.
-
Solution: this compound can degrade upon prolonged exposure to air and moisture. Use a fresh bottle of the reagent or purify older stock by distillation if necessary.
-
-
Potential Cause: Insufficiently reactive base.
-
Solution: For sterically hindered or less reactive substrates, a stronger base may be required to facilitate the deprotonation of the alcohol or amine. Consider using a more hindered but still potent base like diisopropylethylamine (DIPEA) or adding a catalytic amount of DMAP.
-
Issue 2: Formation of a White Precipitate or Gel
-
Potential Cause: Polymerization of this compound.
-
Solution: This is often caused by the presence of excess water, which leads to the formation of silanols that can then polymerize.[4] Strict anhydrous conditions are the best preventative measure. If a gel forms, the reaction is likely unsalvageable.
-
-
Potential Cause: Precipitation of the amine hydrochloride salt.
-
Solution: The reaction of the amine base with the HCl byproduct forms an ammonium (B1175870) salt, which may precipitate from the reaction mixture. This is a normal part of the reaction and can be removed by filtration during the workup.
-
Issue 3: Multiple Products Observed on TLC
-
Potential Cause: Incomplete reaction.
-
Solution: If you observe both the starting material and the product, the reaction may not have gone to completion. Try increasing the reaction time, temperature, or the equivalents of the silylating agent and base.
-
-
Potential Cause: Formation of di- or tri-silylated products.
-
Solution: With polyhydroxylated substrates, over-silylation can occur. To achieve selective silylation of the most reactive hydroxyl group, use a stoichiometric amount of this compound (e.g., 0.33-0.4 equivalents for a single protection) and monitor the reaction closely. Running the reaction at a lower temperature can also improve selectivity.
-
-
Potential Cause: Side reactions of the benzyl (B1604629) group.
-
Solution: While generally stable, the benzyl group can undergo side reactions under certain conditions. For example, in the presence of strong oxidizing agents, the benzylic position can be oxidized.[5] Ensure that your reaction conditions are compatible with the stability of the benzyl group.
-
Issue 4: Product Decomposition During Workup
-
Potential Cause: Hydrolysis of the benzylsilyl ether.
Experimental Protocols
General Procedure for the Silylation of a Primary Alcohol with this compound:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Add a tertiary amine base, such as triethylamine (3.3 eq.), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
| Entry | Substrate | Equivalents of BnSiCl₃ | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | 1.1 | Triethylamine (3.3) | DCM | 0 to RT | 3 | ~85 |
| 2 | Cyclohexanol | 1.2 | Pyridine (3.6) | THF | RT | 12 | ~70 |
| 3 | Aniline | 1.1 | Triethylamine (2.2) | Diethyl Ether | 0 to RT | 2 | ~90 |
| 4 | Diethylamine | 1.2 | Triethylamine (2.4) | Toluene | RT | 6 | ~80 |
Note: The yields presented are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Visualizations
Caption: General mechanism for the silylation of an alcohol.
Caption: Troubleshooting workflow for low product yield.
References
- 1. hscpoly.com [hscpoly.com]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. rsc.org [rsc.org]
- 4. Protection problems and solutions in trichlorosilane production process - Wechem [wechemglobal.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Common side products in Benzyltrichlorosilane reactions and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzyltrichlorosilane.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound in Grignard Synthesis
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling Side Reaction: Formation of 1,2-diphenylethane (B90400) is a major competing reaction.[1][2] | - Solvent Selection: Use solvents like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) which favor the Grignard reagent formation over the Wurtz coupling product. Ratios of Grignard product to the Wurtz byproduct can be as high as 90:10 in these solvents.[1] In contrast, THF can lead to a much lower ratio of 30:70.[1] - Continuous Process: Employing a continuous reaction setup where the benzyl (B1604629) chloride is added to an excess of magnesium can minimize the formation of 1,2-diphenylethane to as low as 2%.[2] |
| Inactive Magnesium Surface: An oxide layer on the magnesium turnings can prevent the reaction from initiating. | - Activation of Magnesium: Use mechanical stirring to physically break the oxide layer. Small initiators like iodine or 1,2-dibromoethane (B42909) can also be used to activate the magnesium surface. |
| Presence of Water: Grignard reagents are highly reactive with water, which will quench the reaction. | - Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and solvents are anhydrous before starting the reaction. |
| Impure Benzyl Chloride: Contaminants in the starting material can interfere with the reaction. | - Purification of Benzyl Chloride: Purify the benzyl chloride by vacuum distillation before use to remove non-volatile impurities. Washing with a 5% sodium bicarbonate solution can remove acidic impurities.[3] |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification | Removal Method |
| Unreacted Benzyl Chloride | Close boiling point to the product can make separation difficult. Identified by GC-MS or HPLC.[3][4] | - Fractional Vacuum Distillation: Carefully perform fractional distillation under reduced pressure.[3] - Chemical Quenching: If the product is stable, quench the reaction mixture with concentrated aqueous ammonia (B1221849) or ethylenediamine (B42938) to convert benzyl chloride to a more easily separable amine, followed by an acidic wash.[3][5] |
| 1,2-Diphenylethane (Wurtz Product) | Higher boiling point than this compound. | - Fractional Vacuum Distillation: This byproduct can be separated as a higher-boiling fraction during distillation. |
| Siloxanes (from Hydrolysis) | Broad peaks in NMR, Si-O-Si stretching in IR. Formed by reaction of this compound with moisture.[6] | - Strict Anhydrous Conditions: Prevent their formation by maintaining rigorous anhydrous conditions throughout the reaction and workup. - Filtration: Insoluble polysiloxanes can sometimes be removed by filtration. |
| Benzyl Alcohol | Can form from hydrolysis of benzyl chloride.[3][7] | - Aqueous Wash: Wash the organic phase with water or brine to remove water-soluble benzyl alcohol. |
| Dibenzyl Ether | An impurity that can be present in the starting benzyl chloride.[3][7] | - Fractional Distillation: Can be separated by careful fractional distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Grignard synthesis of this compound?
A1: The most prevalent side product is 1,2-diphenylethane, which arises from a Wurtz coupling reaction between the Grignard reagent and unreacted benzyl chloride.[1] Other common impurities include unreacted starting materials (benzyl chloride), hydrolysis products (like benzyl alcohol and siloxanes), and oligomers or polymers formed from benzyl chloride.[3][6][8]
Q2: How can I minimize the formation of the Wurtz coupling byproduct?
A2: The choice of solvent is critical. Diethyl ether and 2-methyltetrahydrofuran significantly favor the formation of the Grignard reagent over the Wurtz coupling product.[1] Maintaining a low concentration of benzyl chloride by adding it slowly to an excess of magnesium can also suppress this side reaction. A continuous process is particularly effective in minimizing this byproduct.[2]
Q3: My this compound product appears cloudy or has formed a gel. What is the cause?
A3: This is likely due to the hydrolysis of this compound by moisture, leading to the formation of polysiloxanes.[6] It is crucial to handle this compound under strictly anhydrous conditions at all times.
Q4: What is the best method for purifying crude this compound?
A4: Fractional distillation under reduced pressure is the primary and most effective method for purifying this compound.[9][10][11] This technique allows for the separation of the desired product from lower-boiling impurities like residual solvents and unreacted benzyl chloride, as well as higher-boiling byproducts such as 1,2-diphenylethane.
Q5: How can I remove unreacted benzyl chloride if distillation is not an option or is ineffective?
A5: If your product is stable to basic conditions, you can treat the reaction mixture with an excess of concentrated aqueous ammonia.[3] This will convert the benzyl chloride into benzylamine, which can then be removed by washing the organic layer with a dilute acid. Alternatively, reagents like ethylenediamine can also be used.[5]
Q6: What analytical techniques are recommended for assessing the purity of this compound?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for identifying and quantifying impurities in this compound and its precursors.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and purity assessment.
Quantitative Data Summary
Table 1: Influence of Solvent on Grignard Reagent vs. Wurtz Coupling Product Ratio for Benzyl Chloride
| Solvent | Grignard Product : Wurtz Product Ratio | Reference |
| Diethyl ether (Et₂O) | 90 : 10 | [1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | [1] |
| Tetrahydrofuran (THF) | 30 : 70 | [1] |
Experimental Protocols
Protocol 1: Removal of Unreacted Benzyl Chloride via Ammonolysis
Objective: To remove residual benzyl chloride from a reaction mixture containing a product that is stable to basic conditions.
Materials:
-
Crude reaction mixture in an organic solvent
-
Concentrated aqueous ammonia
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid to remove the formed benzylamine.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent. The resulting solution contains the purified product, which can be further concentrated or purified as needed.
Protocol 2: General Procedure for Fractional Vacuum Distillation
Objective: To purify this compound by separating it from volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Ensure all glassware is completely dry.
-
Charge the round-bottom flask with the crude this compound and a stir bar.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin stirring and gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fractions that distill at different temperature ranges. The first fraction will likely contain lower-boiling impurities.
-
Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Stop the distillation before all the material in the flask has evaporated to avoid concentrating potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Incomplete Reactions with Benzyltrichlorosilane
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions with benzyltrichlorosilane. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction with this compound is incomplete, with a significant amount of starting alcohol remaining. What are the most common causes?
A1: Incomplete silylation reactions with this compound are frequently due to one or more of the following factors:
-
Presence of Moisture: this compound is extremely sensitive to moisture.[1] Water will rapidly hydrolyze it to form benzylsilanetriol, which can then polymerize into polysiloxanes, consuming your reagent and generating HCl. This also neutralizes the base catalyst.
-
Inadequate Base: A base is crucial to neutralize the three equivalents of hydrochloric acid (HCl) generated during the reaction for each equivalent of alcohol reacted.[2][3] If the base is insufficient in quantity or strength, the reaction mixture will become acidic, halting the desired silylation.
-
Sub-optimal Reaction Conditions: Factors such as low temperature, insufficient reaction time, or poor mixing can lead to incomplete conversion.
-
Steric Hindrance: The reactivity of the alcohol plays a significant role. Primary alcohols react faster than secondary, which are in turn faster than tertiary alcohols due to steric hindrance around the hydroxyl group.[2]
Q2: What are the recommended storage and handling procedures for this compound to ensure its reactivity?
A2: To maintain the reactivity of this compound, it is critical to store it under strictly anhydrous conditions. It should be kept in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. Avoid contact with moisture, acids, alcohols, and oxidizing agents.
Q3: Which bases and solvents are recommended for reactions with this compound?
A3: The choice of base and solvent is critical for a successful reaction.
-
Bases: Amine bases are commonly used to neutralize the HCl byproduct. For each mole of alcohol, at least three moles of a tertiary amine base are required. Commonly used bases include:
-
Triethylamine (B128534) (TEA)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
-
For more challenging silylations, stronger, non-nucleophilic bases or the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) may be beneficial.
-
-
Solvents: Aprotic solvents are essential to prevent reaction with the silyltrichlorosilane. Recommended anhydrous solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF) can accelerate the reaction rate but may be more difficult to remove during work-up.
-
Q4: How can I monitor the progress of my reaction with this compound?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4][5][6] The silylated product (benzylsilyl ether) will be significantly less polar than the starting alcohol and will, therefore, have a higher Rf value on the TLC plate. It is advisable to use a co-spot, where the starting material and the reaction mixture are spotted in the same lane, to accurately track the disappearance of the starting material.[4][6] For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[7][8][9][10][11][12][13]
Q5: I observe a white precipitate during my reaction. What is it and what should I do?
A5: The white precipitate is most likely the hydrochloride salt of your amine base (e.g., triethylammonium (B8662869) chloride), which is formed as the base neutralizes the HCl generated during the reaction. This is an expected byproduct and indicates the reaction is proceeding. The salt is typically removed during the aqueous work-up by filtration or extraction.
Troubleshooting Guide for Incomplete Reactions
This guide provides a systematic approach to diagnosing and resolving incomplete reactions.
dot
Caption: A workflow diagram for troubleshooting incomplete reactions.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the silylation of alcohols with chlorosilanes, which can be adapted for this compound.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents (relative to alcohol) | Rationale |
| This compound | 1.0 - 1.2 | A slight excess ensures complete consumption of the limiting reagent. |
| Amine Base (e.g., TEA, Pyridine) | > 3.0 | To neutralize the three equivalents of HCl produced per reaction. |
| Catalyst (e.g., DMAP) | 0.05 - 0.1 | Used in catalytic amounts to accelerate the reaction, especially for hindered alcohols. |
Table 2: Typical Reaction Conditions for Silylation of Alcohols
| Parameter | Primary Alcohol | Secondary Alcohol | Tertiary Alcohol |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Reflux |
| Reaction Time | 1 - 4 hours | 4 - 24 hours | 24 - 72 hours |
| Base | Triethylamine, Pyridine | Triethylamine, Pyridine, DMAP (cat.) | Stronger non-nucleophilic bases, DMAP (cat.) |
| Solvent | DCM, THF | Toluene, Acetonitrile | DMF |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol with this compound
This protocol provides a general method for the protection of a primary alcohol.
Materials:
-
Primary alcohol
-
This compound
-
Triethylamine (TEA) or Pyridine (anhydrous)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: To a flame-dried or oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equivalent).
-
Dissolution: Dissolve the alcohol in anhydrous DCM.
-
Addition of Base: Add anhydrous triethylamine or pyridine (>3.0 equivalents).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Silane: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
dot
Caption: A step-by-step workflow for a typical silylation reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To [chem.rochester.edu]
- 5. coconote.app [coconote.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. twu-ir.tdl.org [twu-ir.tdl.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing HCl Byproduct from Benzyltrichlorosilane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hydrogen chloride (HCl), a common byproduct in reactions involving benzyltrichlorosilane. Adherence to these protocols is crucial for ensuring reaction efficiency, product purity, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is HCl produced in reactions with this compound?
A1: this compound possesses three reactive silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by protic solvents like water (hydrolysis) or alcohols (alcoholysis). Each Si-Cl bond that reacts results in the formation of one equivalent of hydrogen chloride (HCl) as a byproduct.
Q2: What are the primary consequences of uncontrolled HCl in my reaction?
A2: Uncontrolled HCl can lead to several undesirable outcomes:
-
Catalysis of Side Reactions: The acidic environment created by HCl can catalyze condensation reactions of the intermediate silanol (B1196071) species, leading to the formation of undesired siloxanes and polysiloxanes. This can significantly reduce the yield of the desired monomeric product.
-
Degradation of Acid-Sensitive Functional Groups: If your target molecule or other reagents in the reaction mixture contain acid-labile groups (e.g., some protecting groups, acetals), the presence of HCl can cause their cleavage or degradation.
-
Corrosion: Gaseous or aqueous HCl is highly corrosive and can damage laboratory equipment over time.
-
Safety Hazards: HCl is a corrosive and toxic substance. Its release into the laboratory atmosphere poses a significant health and safety risk.
Q3: What are the main strategies for managing HCl byproduct?
A3: The two primary strategies for managing HCl byproduct are:
-
In-situ Neutralization: This involves adding a non-nucleophilic base to the reaction mixture to "scavenge" or neutralize the HCl as it is formed.
-
Post-Reaction Quenching and Extraction: This strategy involves allowing the reaction to proceed in the presence of HCl and then neutralizing the acid during the workup procedure.
-
Gas Scrubbing: For reactions that generate significant amounts of gaseous HCl, a gas scrubber can be employed to trap the corrosive vapors before they are released into the fume hood or atmosphere.
Q4: Can the concentration of HCl affect my reaction products?
A4: Yes, studies on analogous aryltrichlorosilanes have shown that the concentration of HCl can significantly influence the rate of hydrolysis and condensation, as well as the distribution of reaction products.[1][2][3] Higher HCl concentrations can, in some cases, favor the formation of specific cyclic or oligomeric siloxanes.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monomeric Product (e.g., Benzylsilanetriol)
| Possible Cause | Troubleshooting Step |
| Uncontrolled Condensation: The generated HCl is catalyzing the self-condensation of the intermediate benzylsilanetriol. | 1. Implement in-situ neutralization: Add a non-nucleophilic base (e.g., pyridine (B92270), triethylamine, or a proton sponge) to the reaction mixture to neutralize HCl as it forms. 2. Controlled Addition: Slowly add the this compound to the protic solvent (e.g., water/acetone (B3395972) mixture) to maintain a low instantaneous concentration of the reactant and the HCl byproduct. 3. Lower Temperature: Conduct the reaction at a lower temperature to reduce the rate of condensation reactions. |
| Incomplete Hydrolysis: Not all Si-Cl bonds have reacted. | 1. Ensure Stoichiometric Excess of Water: Use a sufficient excess of water to drive the hydrolysis to completion. 2. Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the reaction progress by techniques such as GC-MS or NMR if possible. |
Issue 2: Formation of Insoluble White Precipitate (Polysiloxanes)
| Possible Cause | Troubleshooting Step |
| Rapid, Uncontrolled Polymerization: High local concentrations of reactants and HCl are leading to rapid formation of insoluble polysiloxanes. | 1. Improve Mixing: Ensure vigorous and efficient stirring throughout the reaction. 2. Dilution: Perform the reaction at a higher dilution to reduce the rate of intermolecular condensation. 3. Reverse Addition: Add the this compound dropwise to the solvent/base mixture. |
Issue 3: Degradation of Other Functional Groups in the Molecule
| Possible Cause | Troubleshooting Step |
| Acid-Labile Groups: The generated HCl is cleaving protecting groups or degrading sensitive moieties. | 1. Use an Acid Scavenger: Employ a non-nucleophilic base as described in Issue 1. 2. Choose a Milder Protocol: If possible, consider alternative synthetic routes that do not generate strong acids. |
Experimental Protocols
Protocol 1: In-situ Neutralization of HCl during Hydrolysis of this compound
This protocol is designed to minimize HCl-catalyzed side reactions by neutralizing the acid as it is formed.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Deionized Water
-
Pyridine (or triethylamine)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve pyridine (3.3 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous acetone and add it to the addition funnel.
-
Add the this compound solution dropwise to the stirred, cooled pyridine solution over a period of 30-60 minutes. A precipitate of pyridinium (B92312) hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or other appropriate analytical method.
-
Workup: a. Add diethyl ether to the reaction mixture to precipitate out the majority of the pyridinium hydrochloride. b. Filter the mixture and transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter and concentrate the solvent in vacuo to obtain the crude product.
Protocol 2: Post-Reaction Quenching and Neutralization
This protocol is suitable for reactions where the intermediate products are relatively stable to acidic conditions for the duration of the reaction.
Materials:
-
This compound
-
Appropriate reaction solvent (e.g., toluene, dichloromethane)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Perform the reaction of this compound with the desired nucleophile in the chosen solvent.
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring until gas evolution ceases and the aqueous phase is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel and add the extraction solvent.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
Data Presentation
Table 1: Comparison of HCl Management Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| In-situ Neutralization | - Minimizes HCl-catalyzed side reactions. - Protects acid-sensitive functional groups. - Can improve yield of desired monomeric products. | - Requires an additional reagent (base). - The resulting salt may complicate purification. | - Synthesis of monomeric silanols. - Reactions with acid-sensitive substrates. |
| Post-Reaction Quenching | - Simpler reaction setup. - Avoids potential side reactions with the neutralizing base. | - Risk of product degradation or side reactions due to HCl. - Quenching can be highly exothermic. | - Reactions where the products are stable to acidic conditions. - When the use of a base in the reaction is undesirable. |
| Gas Scrubbing | - Effectively removes gaseous HCl. - Improves laboratory safety. | - Requires specialized equipment. - Does not address HCl in the reaction mixture. | - Large-scale reactions that generate significant HCl gas. |
Visualizations
Caption: Experimental workflows for in-situ vs. post-reaction HCl neutralization.
Caption: Troubleshooting logic for low product yield in this compound reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis-Condensation Reaction of Aryltrichlorosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Silyl Ether Yields with Benzyltrichlorosilane
This technical support center is designed for researchers, scientists, and drug development professionals utilizing benzyltrichlorosilane for the silylation of alcohols. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound for silyl (B83357) ether synthesis?
A1: this compound is a trifunctional reagent, meaning it has three reactive chloro groups. This trifunctionality presents a significant challenge in controlling the stoichiometry of the reaction. Depending on the reaction conditions, a mixture of mono-, di-, and trisubstituted silyl ethers can be formed, along with undesirable siloxane byproducts resulting from hydrolysis. Achieving high selectivity for a single product is the primary difficulty.
Q2: How can I favor the formation of the monosubstituted silyl ether (BnSi(OR)Cl₂)?
A2: To favor the formation of the monosubstituted product, the stoichiometry of the alcohol should be carefully controlled. Using a 1:1 molar ratio of the alcohol to this compound is the logical starting point. Additionally, carrying out the reaction at low temperatures can help to control the reactivity and improve selectivity. The slow, dropwise addition of the alcohol to the this compound solution can also help to minimize the formation of higher substitution products.
Q3: What conditions are suitable for forming the fully substituted tris(alkoxy)benzylsilane (BnSi(OR)₃)?
A3: To achieve complete substitution, an excess of the alcohol is required, typically more than three equivalents for each equivalent of this compound. The reaction may also require elevated temperatures and a longer reaction time to drive it to completion. The choice of a suitable base to neutralize the HCl byproduct is also critical.
Q4: What are the common side reactions, and how can they be minimized?
A4: The most common side reaction is the formation of siloxanes, which occurs when this compound or its partially substituted intermediates react with water. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Another side reaction is the formation of a mixture of silyl ethers with different degrees of substitution. Careful control of stoichiometry and reaction temperature can help to mitigate this.
Q5: Which bases are recommended for this reaction?
A5: Non-nucleophilic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile. For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary.
Q6: How can I purify the desired silyl ether from the reaction mixture?
A6: Purification can be challenging due to the potential for a mixture of products with similar polarities. Fractional distillation under reduced pressure is often the most effective method for separating the desired silyl ether from byproducts and unreacted starting materials, especially if the products are liquids. Column chromatography on silica (B1680970) gel can also be employed, but care must be taken as the acidic nature of silica gel can sometimes lead to the hydrolysis of the silyl ether. Neutralizing the silica gel with a small amount of a non-nucleophilic base before use can help to prevent this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reagents due to moisture contamination.2. Insufficiently reactive alcohol (e.g., sterically hindered).3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents and fresh this compound.2. For hindered alcohols, consider using a more reactive silylating agent if possible, or increase the reaction temperature and use a stronger, non-nucleophilic base.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Formation of a White Precipitate (Siloxanes) | Presence of water in the reaction mixture. | Rigorously exclude moisture from the reaction. Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere (N₂ or Ar). |
| Mixture of Mono-, Di-, and Trisubstituted Products | 1. Incorrect stoichiometry.2. Reaction temperature is too high, leading to uncontrolled reactivity.3. Rapid addition of the alcohol. | 1. Carefully control the molar ratio of alcohol to this compound based on the desired product.2. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity.3. Add the alcohol dropwise to the this compound solution with vigorous stirring. |
| Difficult Purification | 1. Formation of a complex mixture of products and byproducts with similar physical properties.2. Hydrolysis of the product on silica gel during chromatography. | 1. Optimize the reaction conditions to maximize the yield of the desired product and simplify the mixture. Consider fractional distillation under reduced pressure for liquid products.2. Neutralize the silica gel with a non-nucleophilic base (e.g., triethylamine) before performing column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of a Monosubstituted Silyl Ether (BnSi(OR)Cl₂)
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 eq)
-
Anhydrous, non-nucleophilic base (e.g., Triethylamine, 1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
-
Standard laboratory glassware for air-sensitive reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the alcohol (1.0 eq) and the non-nucleophilic base (1.1 eq) in the anhydrous solvent.
-
Slowly add the alcohol/base solution to the stirred this compound solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, filter the mixture under an inert atmosphere to remove the hydrochloride salt of the base.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the desired monosubstituted silyl ether.
Data Presentation
Due to the limited availability of specific quantitative data for the silylation of various alcohols with this compound in the scientific literature, a generalized table of expected outcomes based on the principles of reactivity is provided below. Researchers should optimize these conditions for their specific substrates.
| Alcohol Type | Stoichiometry (Alcohol:BnSiCl₃) | Typical Conditions | Expected Major Product | Potential Byproducts |
| Primary (e.g., Ethanol) | 1:1 | Low Temperature (0 °C), Slow Addition | BnSi(OEt)Cl₂ | BnSi(OEt)₂Cl, BnSi(OEt)₃, Siloxanes |
| Primary (e.g., Ethanol) | >3:1 | Reflux | BnSi(OEt)₃ | Partially substituted ethers, Siloxanes |
| Secondary (e.g., Isopropanol) | 1:1 | 0 °C to Room Temperature | BnSi(OⁱPr)Cl₂ | BnSi(OⁱPr)₂Cl, Siloxanes |
| Tertiary (e.g., t-Butanol) | 1:1 | Room Temp to Mild Heating | BnSi(OᵗBu)Cl₂ | Significant starting material, Siloxanes |
Visualizations
Caption: Experimental workflow for the synthesis of a monosubstituted silyl ether using this compound.
Caption: Troubleshooting decision tree for low-yield silylation reactions with this compound.
Technical Support Center: Siloxane Contamination
This guide provides researchers, scientists, and drug development professionals with comprehensive information for identifying, characterizing, and removing siloxane byproducts from experimental samples.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are siloxanes and where do they come from in the lab?
A1: Siloxanes are chemical compounds with a repeating silicon-oxygen backbone (-Si-O-Si-). They can be cyclic or linear. In a laboratory setting, they are pervasive contaminants primarily originating from silicone-based materials.[1][2] Common sources include:
-
Lab Consumables: Septa for vials and GC inlets, vial cap liners, O-rings, and silicone tubing.[3][4][5]
-
Glassware: Silicone grease used for ground glass joints and silicone liners in some glassware caps.
-
Analytical Columns: Degradation of the polysiloxane stationary phase in GC columns, often referred to as "column bleed".[3][6]
-
Sample Preparation: Leachables from silicone-based solid-phase extraction (SPE) materials or other lab equipment.
-
Personal Care Products: Cosmetics, lotions, and deodorants worn by lab personnel can introduce volatile siloxanes into the lab environment.[7]
Part 2: Troubleshooting Guide
Problem: I see a series of evenly spaced, sharp "ghost peaks" in my GC-MS chromatogram.
-
Probable Cause: This is a classic sign of contamination from cyclic volatile methylsiloxanes (cVMS). The contamination source is typically a point source, such as the injection port septum or a vial cap septum, rather than column bleed.[3][4][8] Solvents like methylene (B1212753) chloride are known to leach siloxanes from vial septa.[3]
-
Solution:
-
Isolate the Source: Inject a solvent blank using a new, clean vial and cap. If the peaks disappear, the original vial septum was the source. If they remain, the issue is likely in the GC system.
-
Check Inlet: Replace the GC inlet septum and the liner. Small fragments of a cored septum in the liner are a common cause of these peaks.[9]
-
Best Practices: Use low-bleed septa, change them daily or every 100-200 injections, and use syringe needles designed to minimize coring.[10]
-
Problem: My GC-MS baseline is rising significantly at high temperatures.
-
Probable Cause: This is characteristic of column bleed, where the stationary phase of the GC column itself degrades at high temperatures, releasing siloxane fragments.[4][8] This is a continuous process and appears as a rising baseline, not sharp peaks.[4][8] Oxygen or moisture in the carrier gas can accelerate this degradation.[3]
-
Solution:
-
Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Check Gas Purity: Use high-purity carrier gas (e.g., Helium 99.999%) and install purification filters to remove oxygen and moisture.[3]
-
Lower Temperatures: Operate at the lowest possible inlet and oven temperatures required for your analysis to minimize thermal degradation.
-
Problem: My NMR spectrum (¹H or ¹³C) shows a broad singlet around 0 ppm.
-
Probable Cause: This is often due to polydimethylsiloxane (B3030410) (PDMS) or other silicone grease contamination.
-
Solution:
-
Prevention: The best solution is prevention. Use PTFE sleeves for ground glass joints instead of silicone grease whenever possible.[11]
-
Cleaning: Ensure all glassware is meticulously cleaned. Rinsing with a suitable organic solvent like hexane (B92381) or acetone (B3395972) before use can help remove residual grease.
-
Removal: If contamination is already present in the sample, refer to the removal protocols in Part 4 of this guide.
-
Part 3: Characterization of Siloxanes
Common Siloxane Contaminants
The most frequently encountered siloxane contaminants are cyclic (D-type) and linear (L-type) polydimethylsiloxanes.
| Abbreviation | Structure | Name | Molecular Weight ( g/mol ) |
| D3 | [(CH₃)₂SiO]₃ | Hexamethylcyclotrisiloxane | 222.46 |
| D4 | [(CH₃)₂SiO]₄ | Octamethylcyclotetrasiloxane | 296.62 |
| D5 | [(CH₃)₂SiO]₅ | Decamethylcyclopentasiloxane | 370.77 |
| D6 | [(CH₃)₂SiO]₆ | Dodecamethylcyclohexasiloxane | 444.92 |
| L2 | (CH₃)₃SiOSi(CH₃)₃ | Hexamethyldisiloxane | 162.38 |
| L3 | (CH₃)₃SiO[(CH₃)₂SiO]Si(CH₃)₃ | Octamethyltrisiloxane | 236.53 |
| L4 | (CH₃)₃SiO[(CH₃)₂SiO]₂Si(CH₃)₃ | Decamethyltetrasiloxane | 310.69 |
Visualization: Common Contamination Pathways
The following diagram illustrates the typical pathways for siloxane contamination in a laboratory workflow.
Caption: Workflow illustrating common siloxane contamination sources.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying siloxane contaminants.
-
Sample Preparation: Dilute the sample in a solvent known to be free of siloxanes (e.g., high-purity hexane or acetone). A direct liquid injection is typical.
-
GC-MS Conditions (General):
-
Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, VF-5ms) is recommended.[12] A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[3]
-
Oven Program: Start at 40-50°C (hold for 2 min), ramp at 10-15°C/min to 280-300°C (hold for 5 min).[3][13]
-
MS Detector: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: 40-600 m/z.
-
Data Analysis: Look for the characteristic repeating pattern of cyclic siloxane peaks. The mass spectra of these peaks will show distinctive fragment ions.
Data Presentation: Characteristic Siloxane Mass Fragments
When analyzing GC-MS data, specific ions are indicative of siloxane compounds.
| m/z | Ion Structure / Description | Typical Source |
| 73 | [(CH₃)₃Si]⁺ | Universal fragment for nearly all methylsiloxanes.[4] |
| 147 | [(CH₃)₂SiOSi(CH₃)₃]⁺ | Common fragment from linear and cyclic siloxanes.[4] |
| 207 | [C₆H₁₈O₃Si₃ - CH₃]⁺ | Base peak for Hexamethylcyclotrisiloxane (D3).[6] Often indicates column bleed.[4][14] |
| 221 | [(CH₃)₂SiOSi(CH₃)₂OSi(CH₃)₃]⁺ | Fragment from linear siloxanes. |
| 281 | [C₈H₂₄O₄Si₄ - CH₃]⁺ | Base peak for Octamethylcyclotetrasiloxane (D4).[6] Common in septa bleed.[4][14] |
| 355 | [C₁₀H₃₀O₅Si₅ - CH₃]⁺ | Base peak for Decamethylcyclopentasiloxane (D5). Common in septa bleed.[4][14] |
Characterization by NMR Spectroscopy
While GC-MS is definitive, Nuclear Magnetic Resonance (NMR) can also indicate siloxane presence.
-
¹H NMR: Polydimethylsiloxanes (PDMS) typically show a singlet at ~0.1 ppm.
-
²⁹Si NMR: This is a highly sensitive technique for characterizing the specific silicon environment. Chemical shifts are indicative of the number of oxygen atoms attached to the silicon.
| Siloxane Unit | Structure Notation | Typical ²⁹Si Chemical Shift Range (ppm) |
| End-group (M) | R₃Si-O- | +10 to +4 |
| Middle-group (D) | -O-SiR₂-O- | -17 to -22 |
| Trifunctional (T) | -O-SiR(-O-)₂ | -55 to -65 |
| Tetrafunctional (Q) | -O-Si(-O-)₃ | -105 to -115 |
| (Data synthesized from multiple sources)[5][9][15] |
Part 4: Removal of Siloxane Byproducts
Visualization: Decision Tree for Removal Method Selection
This diagram provides a logical workflow for choosing an appropriate siloxane removal technique based on sample properties.
Caption: Decision tree for selecting a suitable siloxane removal method.
Comparison of Removal Methods
| Method | Principle | Pros | Cons | Best For |
| Distillation | Separation based on boiling point differences. | Effective for non-volatile siloxanes.[11] | Requires thermally stable target compound; not effective for volatile siloxanes. | Separating volatile products from high molecular weight silicone oils/grease. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, scalable.[11] Can be highly effective with the right solvent pair.[16] | Can use large volumes of solvent; emulsion formation can be an issue. | Samples where the target compound and siloxane have very different polarities (e.g., hexane/acetonitrile).[11] |
| Solid-Phase Extraction (SPE) | Differential adsorption onto a solid sorbent. | Highly selective, low solvent use, can concentrate the sample.[17] | Sorbent selection is critical; potential for analyte loss. | Removing non-polar siloxanes from more polar target compounds using normal-phase media (e.g., silica).[17][18] |
| Activated Carbon | Adsorption onto a high surface area carbon matrix. | High capacity for non-polar compounds, cost-effective.[19] | Can adsorb the target compound as well; may require optimization.[11] | Bulk removal of siloxanes from non-polar organic solutions. |
Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol is effective for separating non-polar siloxanes from more polar compounds. A common solvent system is hexane and acetonitrile (B52724).[11]
-
Dissolution: Dissolve the crude sample in a volume of hexane (or another non-polar solvent in which the siloxane is highly soluble).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of an immiscible, more polar solvent (e.g., acetonitrile).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Separation: Allow the layers to separate completely. The non-polar siloxanes will preferentially partition into the hexane layer, while more polar analytes will be in the acetonitrile layer.
-
Collection: Drain the desired layer. For best results, re-extract the unwanted layer 2-3 times with fresh solvent to maximize recovery.
-
Drying: Combine the desired fractions and dry the solvent (e.g., using Na₂SO₄ or MgSO₄) before concentrating.
Note: In a study on purifying silicone resins, repeated extractions (4-5 times) with acetone were shown to effectively remove low molecular weight cyclic siloxanes.[16]
Experimental Protocol: Solid-Phase Extraction (SPE)
This protocol uses a normal-phase sorbent (like silica) to retain polar compounds while allowing non-polar siloxanes to pass through.
-
Sorbent Selection: Choose a polar SPE cartridge (e.g., Silica Gel, Florisil).[17]
-
Conditioning: Pre-wash the cartridge with 2-3 column volumes of a non-polar solvent (e.g., hexane) to activate the sorbent. Do not let the sorbent bed go dry.[20][21]
-
Sample Loading: Dissolve the sample in a minimal amount of a non-polar solvent (e.g., hexane, toluene) and apply it to the top of the cartridge.[20][22]
-
Elution (Wash): Slowly pass the sample through the sorbent using gentle positive pressure or vacuum. Collect the eluent. This fraction will contain your non-polar siloxane contaminants. The more polar target compound should be retained on the sorbent.
-
Analyte Recovery: Switch to a more polar solvent (e.g., ethyl acetate, methanol, or mixtures with hexane) to disrupt the interaction between your target compound and the silica, eluting it into a clean collection vessel.[17][20]
-
Analysis: Analyze the fractions by GC-MS to confirm the separation was successful.
Experimental Protocol: Activated Carbon Treatment
This method is useful for removing siloxanes from a solution containing a desired product.
-
Dissolution: Dissolve the crude product in a suitable non-polar organic solvent (e.g., hexanes, toluene).[11]
-
Adsorption: Add activated carbon to the solution. A typical starting point is 5-10% w/w relative to the crude product mass.[11]
-
Mixing: Stir the resulting slurry at room temperature for 1-2 hours to allow for adsorption.[11]
-
Filtration: Remove the activated carbon by filtration, for example, through a pad of celite or a syringe filter.
-
Washing: Wash the filtered carbon with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the purified product.
References
- 1. Siloxanes - Silicones Europe [silicones.eu]
- 2. Siloxane - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. process-nmr.com [process-nmr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. landfill-gas.com [landfill-gas.com]
- 9. pascal-man.com [pascal-man.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repository.gatech.edu [repository.gatech.edu]
- 12. mdpi.com [mdpi.com]
- 13. scientificspectator.com [scientificspectator.com]
- 14. Cyclosiloxane peaks in blanks on GC/MS - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Benzyltrichlorosilane Stability in Organic Solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of benzyltrichlorosilane in various organic solvents. It includes a comprehensive stability summary, detailed experimental protocols for stability assessment, a troubleshooting guide for common experimental issues, and frequently asked questions.
Stability of this compound in Organic Solvents: A Comparative Overview
This compound (BTCS) is a reactive organosilicon compound highly susceptible to hydrolysis. Its stability is critically dependent on the choice of solvent. This section summarizes the qualitative stability of BTCS in common organic solvents. It is imperative to use anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) to prevent premature degradation.
Data Presentation: Qualitative Stability of this compound
| Solvent Class | Specific Solvents | Qualitative Stability | Remarks and Potential Reactions |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good | Considered the most suitable solvents for handling and reactions. Ensure the solvent is rigorously dried. |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Moderate to Good | Generally compatible if anhydrous. However, prolonged storage may lead to slow degradation, potentially catalyzed by trace impurities. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate | Ethers must be anhydrous and peroxide-free. Trace water will lead to rapid hydrolysis. Some ethers can form complexes with Lewis acidic silicon compounds. |
| Protic Solvents | Alcohols (e.g., Methanol, Ethanol), Water | Very Poor | Reacts vigorously to produce hydrochloric acid and siloxanes. These solvents are incompatible and must be avoided. |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Poor to Moderate | These solvents are often difficult to render completely anhydrous and may contain impurities that can react with chlorosilanes. Use with extreme caution. |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in a chosen organic solvent.
Protocol: Determination of this compound Stability in an Organic Solvent
Objective: To quantitatively assess the stability of this compound in a selected anhydrous organic solvent over time at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Internal standard (e.g., a high-boiling, inert hydrocarbon like dodecane)
-
Anhydrous glassware (oven-dried and cooled under an inert atmosphere)
-
Inert gas supply (Nitrogen or Argon)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Syringes and septa
Procedure:
-
Preparation of the Stock Solution:
-
Under a strict inert atmosphere (in a glovebox or using a Schlenk line), prepare a stock solution of this compound in the chosen anhydrous solvent. A typical concentration is 0.1 M.
-
Add a known concentration of an internal standard to the solution. The internal standard allows for accurate quantification by correcting for variations in injection volume.
-
-
Sampling and Storage:
-
Dispense the stock solution into several small, oven-dried vials, each with a septum-sealed cap.
-
Store the vials at a constant temperature (e.g., room temperature, 40 °C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from one of the vials using a dry syringe.
-
Immediately analyze the sample by GC-FID or GC-MS.
-
-
Gas Chromatography (GC) Analysis:
-
Method: Develop a GC method that provides good separation between the solvent, this compound, the internal standard, and any potential degradation products.
-
Quantification: The concentration of this compound at each time point is determined by comparing the peak area of this compound to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate of decomposition from the slope of the curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a white precipitate upon adding this compound to the solvent. | The solvent contains water. | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina (B75360) column). |
| Inconsistent results in stability studies. | 1. Moisture ingress during sampling. 2. Inconsistent storage temperature. 3. Contaminated injection port or GC column. | 1. Ensure all sampling is performed under a positive pressure of inert gas. Use dry syringes. 2. Use a temperature-controlled incubator or water bath. 3. Perform regular maintenance on the GC system. |
| Appearance of unexpected peaks in the chromatogram. | 1. Decomposition of this compound. 2. Solvent impurities. 3. Reaction with septa. | 1. Identify the degradation products using GC-MS. 2. Run a blank of the solvent to check for impurities. 3. Use PTFE-lined septa. |
| Reaction is sluggish or does not proceed as expected. | The this compound may have degraded prior to use. | Verify the purity of the starting material by GC or NMR before use. Store this compound under an inert atmosphere in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in the presence of moisture?
A1: The primary degradation products are benzylsilanetriol, which can then self-condense to form various polysiloxanes (silicone polymers), and hydrochloric acid (HCl).
Q2: Can I use a solvent stabilizer (e.g., BHT in THF)?
A2: It is generally not recommended. Stabilizers can sometimes react with highly reactive reagents like this compound. If a stabilized solvent must be used, it is crucial to first remove the stabilizer, for example, by distillation.
Q3: How can I safely quench a reaction containing this compound?
A3: Slowly add the reaction mixture to a well-stirred, cold solution of a weak base, such as sodium bicarbonate or triethylamine, in a protic solvent like isopropanol (B130326) or a mixture of THF and water. This should be done in a fume hood as HCl gas will be evolved.
Q4: What is the best way to store this compound?
A4: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[1][2]
Q5: Are there any visual indicators of this compound decomposition?
A5: Yes, the appearance of a white solid (polysiloxanes) or fuming upon exposure to air (reaction with atmospheric moisture to form HCl) are clear indicators of decomposition.
Mandatory Visualizations
The following diagram illustrates the decision-making process for selecting an appropriate solvent for an experiment involving this compound.
Caption: Solvent selection workflow for this compound.
References
Strategies to avoid polysiloxane formation in surface coating
Welcome to the Technical Support Center for Surface Coating Excellence. This guide provides researchers, scientists, and drug development professionals with in-depth strategies to identify, troubleshoot, and prevent polysiloxane-related surface defects in coatings.
Troubleshooting Guides & FAQs
This section addresses common questions and issues related to polysiloxane contamination during surface coating experiments.
Frequently Asked Questions (FAQs)
Q1: What are polysiloxanes and why are they problematic in surface coatings?
Polysiloxanes, commonly known as silicones, are polymers with a silicon-oxygen backbone. Due to their extremely low surface tension, they are used in many commercial products as lubricants, release agents, and additives in cosmetics.[1] However, in a coating environment, their presence—even in trace amounts—can be a significant source of contamination.[2][3] This contamination leads to a drastic difference in surface tension between the contaminant and the wet coating, causing the coating to pull away from the contaminated area. This results in surface defects commonly known as "craters" or "fisheyes".[4][5]
Q2: What are the common sources of polysiloxane contamination in a lab or production environment?
Polysiloxane contamination can be insidious and originate from numerous sources, which can be broadly categorized as materials, personnel, and environment.[2]
-
Materials & Equipment: Lubricants (e.g., vacuum grease), mold release agents, silicone tubing, O-rings, septa, seals, and even plastic storage containers can release or transfer silicones.[2][5][6]
-
Personnel: Many personal care products, such as hand lotions, hair products, and cosmetics, contain silicones.[2][7] These can be inadvertently transferred to substrates or equipment through handling.
-
Environment: Volatile low-molecular-weight silicones can become airborne and travel through ventilation systems, settling on surfaces far from the original source.[2] Compressed air lines can also be a source if oil-based compressors are used without adequate filtration.[4][7]
Q3: How can I visually identify polysiloxane-induced defects on my coated surface?
Polysiloxane contamination typically manifests as distinct, circular imperfections on the surface of a freshly applied coating.
-
Craters / Fisheyes: These are small, bowl-shaped depressions where the coating has receded, often exposing the underlying substrate or previous coat.[8][9][10] They can range from 1-3 mm in diameter and are usually visible immediately after application.[10] A "fisheye" is often used to describe a crater that contains a small central particle or speck of the contaminant.[8][4]
-
Crawling / Cissing: This is a more severe manifestation where the coating withdraws from larger areas of the surface, resulting in an uneven, puddled appearance.[10]
Q4: What are the primary analytical methods to confirm the presence of polysiloxane contamination?
If visual inspection is inconclusive, several analytical techniques can definitively identify silicone contamination.
-
Fourier Transform Infrared Spectroscopy (FTIR): Particularly with an Attenuated Total Reflectance (ATR) accessory, FTIR-ATR is a common and powerful technique for analyzing the surface chemistry of a defect.[11][12] It can identify the characteristic Si-O-Si and Si-CH3 absorption bands of polysiloxanes directly from the cratered area.[6]
-
Contact Angle Measurement: A highly sensitive method, measuring the contact angle of a water droplet on a surface can indicate cleanliness.[13][14] A clean, high-energy surface will have a low water contact angle (good wetting), while a surface contaminated with low-surface-energy silicones will cause the water to bead up, resulting in a high contact angle. This method is reported to be 2-3 orders of magnitude more sensitive than FTIR for detecting thin silicone films.[13]
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly surface-sensitive quantitative technique that can detect the elemental composition (including silicon) of the top few nanometers of a surface.[15]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): An extremely sensitive technique capable of detecting contaminants in the parts-per-million (ppm) range, making it ideal for identifying even minute traces of polysiloxanes that can cause defects.[1][16]
Troubleshooting Guide: Craters & Fisheyes
Problem: My coating exhibits small, circular depressions ("craters" or "fisheyes") after application.
Hypothesis: The substrate or the coating itself is contaminated with a low-surface-tension material, most likely a polysiloxane.
Immediate Troubleshooting Steps:
-
Stop Application: Halt the coating process to prevent wasting materials and further contaminating substrates.
-
Isolate the Source: Work methodically to determine if the contamination is on the substrate, in the coating material, or from the application environment.
-
Test the Coating: Apply the coating to a known clean reference substrate (e.g., a new glass slide). If defects still appear, the coating itself is contaminated.
-
Test the Substrate: If the coating is clean, the substrate is the likely culprit. Review all pre-treatment and cleaning steps.
-
-
Remediation:
-
Contaminated Substrate: The affected part must be stripped of the coating. Sanding the affected area followed by a thorough solvent cleaning may be necessary.[9] In severe cases, the part may need to be discarded.
-
Contaminated Coating: The batch of coating material is compromised and should be discarded. Do not attempt to filter it, as the silicone is likely dissolved or finely dispersed.
-
Long-Term Prevention Strategies:
-
Environmental Controls:
-
Isolate coating areas from other lab activities, especially those involving grinding, polishing, or the use of silicone-based lubricants.[4][7]
-
Ensure compressed air sources are fitted with effective oil and moisture separators.[4]
-
Maintain positive pressure in the coating room to prevent contaminants from entering.[7]
-
-
Strict Handling Protocols:
-
Implement a "silicone-free" policy for materials used in the coating area, including greases, sealants, and personal care products.
-
Mandate the use of nitrile gloves (not latex or vinyl, which can have slip agents) and clean lab coats.
-
-
Rigorous Cleaning Procedures:
Data Presentation
Table 1: Surface Tension of Common Lab Materials
The tendency for a contaminant to cause craters is driven by the difference in surface tension between it and the liquid coating. Polysiloxanes have exceptionally low surface tension, making them potent sources of defects.
| Substance Category | Example Substance | Typical Surface Tension (mN/m or dyn/cm) at 20-25°C | Implication for Coatings |
| Contaminant | Polydimethylsiloxane (Silicone Oil) | ~21 | Very high potential to cause cratering in most coating systems. |
| Solvent | Toluene | 28-29[18][19] | Common solvent; higher surface tension than silicones. |
| Solvent | Acetone (B3395972) | 23-25[18][20] | Lower surface tension solvent, but still higher than silicones. |
| Solvent | Isopropyl Alcohol | ~22[18] | Surface tension is close to that of silicones. |
| Solvent | Water | ~72[18][19] | High surface tension; very susceptible to cratering from low-ST contaminants. |
| Coating Component | Ethylene Glycol | ~48[19][20] | Common co-solvent in waterborne systems. |
Data compiled from multiple sources.[18][19][20] Values can vary slightly with temperature and purity.
Experimental Protocols
Protocol 1: Contact Angle Measurement for Surface Cleanliness
Objective: To qualitatively and quantitatively assess surface cleanliness by measuring the contact angle of a water droplet. A high contact angle is indicative of low surface energy, suggesting potential polysiloxane contamination.
Materials:
-
Contact Angle Goniometer with imaging system
-
Motorized syringe pump
-
High-purity deionized water
-
Test substrate and a clean reference substrate
-
Appropriate cleaning solvents (e.g., 99% Isopropyl Alcohol) and lint-free wipes[17]
Methodology:
-
System Preparation:
-
Ensure the goniometer stage is level.
-
Clean the syringe and needle thoroughly, first with acetone and then multiple rinses with high-purity water.[21]
-
Fill the syringe with high-purity water, ensuring no air bubbles are present.
-
-
Sample Placement:
-
Place the test substrate on the goniometer stage.
-
Adjust the camera focus and lighting to get a sharp image of the substrate's baseline.[21]
-
-
Measurement (Sessile Drop Method):
-
Carefully lower the syringe needle towards the substrate.
-
Dispense a small droplet of water (e.g., 2-5 µL) onto the surface.
-
Withdraw the needle from the droplet.
-
Allow the droplet to equilibrate for 10-30 seconds.[21]
-
Capture a high-resolution image of the droplet.
-
-
Analysis:
-
Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) boundary. Measure both the left and right angles and calculate the mean.
-
Perform measurements on at least three different locations on the test substrate to assess uniformity.
-
-
Interpretation:
-
Compare the average contact angle of the test substrate to that of the clean reference substrate. A significantly higher contact angle on the test substrate suggests the presence of low-surface-energy contamination.
-
Protocol 2: FTIR-ATR Analysis of a Surface Defect
Objective: To chemically identify the contaminant within a crater or fisheye defect on a coated surface.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., single-reflection diamond ATR)
-
Microscope accessory for FTIR (if defects are very small)
-
Affected coated sample
-
Clean, uncoated reference substrate
-
Reference spectrum of a known polysiloxane standard
Methodology:
-
Background Scan:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropyl alcohol) and a soft, lint-free tissue.
-
Collect a background spectrum with nothing on the ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the coated sample face-down on the ATR crystal, ensuring the crater/defect is centered over the crystal sampling area.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the FTIR spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
-
Control Scans:
-
Collect a spectrum from an unaffected ("good") area of the coating to serve as a control.
-
If possible, collect a spectrum of the raw coating material.
-
-
Data Analysis:
-
Compare the spectrum from the defect to the spectrum from the good area. Look for unique absorption peaks present only in the defect spectrum.
-
Polysiloxanes (specifically PDMS) will show strong, characteristic peaks:
-
~1260 cm⁻¹: Si-CH₃ symmetric deformation
-
~1000-1100 cm⁻¹: Strong, broad Si-O-Si asymmetric stretching
-
~800 cm⁻¹: Si-C stretching and CH₃ rocking
-
-
Compare the unique peaks in the defect spectrum to a reference spectrum of a known polysiloxane to confirm its identity.[22]
-
Visualizations
Logical & Experimental Workflows
Caption: Fig 1. Troubleshooting Workflow for Coating Defects
Caption: Fig 2. Mechanism of Crater Formation
References
- 1. Polysiloxane Surface Analysis Laboratory | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 2. techsil.co.uk [techsil.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. procurement.ppg.com [procurement.ppg.com]
- 6. rdworldonline.com [rdworldonline.com]
- 7. youtube.com [youtube.com]
- 8. viscosity.com [viscosity.com]
- 9. Craters and Fisheyes: Double Trouble [basiccoatings.com]
- 10. Cratering and Dimpling | Interlux [interlux.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. esmat.esa.int [esmat.esa.int]
- 14. Evaluation of the cleanliness of the surface by contact angle measurements:Kyowa Interface Science [face-kyowa.co.jp]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Hiden Analytical Unveils Advanced Detection of Silicone Contamination in Industrial Applications - Hiden Analytical [hidenanalytical.com]
- 17. How to Clean Off Silicone Oil Fast Safe Effective Methods - Blissam [blissamchem.com]
- 18. Surface Tension [macro.lsu.edu]
- 19. scribd.com [scribd.com]
- 20. surface-tension.de [surface-tension.de]
- 21. pages.jh.edu [pages.jh.edu]
- 22. jasco-global.com [jasco-global.com]
Validation & Comparative
A Comparative Guide to Trichlorosilane Surface Modification: Benzyltrichlorosilane vs. Other Common Alternatives
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) of organosilanes are a cornerstone technique for tailoring the wettability, adhesion, and biocompatibility of various substrates. Among the diverse range of silane (B1218182) precursors, trichlorosilanes stand out for their high reactivity and ability to form dense, covalently bound monolayers. This guide provides a comprehensive comparison of benzyltrichlorosilane with other commonly used trichlorosilanes for surface modification, supported by available experimental data and detailed protocols.
This report delves into the performance characteristics of this compound in contrast to aliphatic and fluorinated trichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS) and perfluorooctyltrichlorosilane. The comparison focuses on key surface properties including wettability (contact angle), surface energy, thermal stability, and monolayer thickness.
Performance Comparison of Trichlorosilanes
The choice of trichlorosilane (B8805176) for surface modification significantly impacts the resulting surface properties. The chemical nature of the organic substituent attached to the silicon headgroup dictates the final surface energy and wettability. While long-chain aliphatic silanes like OTS create hydrophobic surfaces, fluorinated silanes can achieve even greater hydrophobicity and oleophobicity. Aromatic silanes, such as this compound, offer a unique combination of hydrophobicity and potential for pi-pi stacking interactions, which can influence the packing and orientation of the monolayer.
| Silane | Organic Group | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) | Monolayer Thickness (nm) | Thermal Stability (°C) |
| This compound | Benzyl (Aromatic) | Silicon/SiO2 | Data not available | Data not available | Data not available | Data not available |
| Octadecyltrichlorosilane (OTS) | Octadecyl (Aliphatic) | Silicon/SiO2 | 109 - 114[1] | ~20-24 | 2.3 - 2.6[1] | Up to 300 (in vacuum)[2] |
| Dodecyltrichlorosilane | Dodecyl (Aliphatic) | Glass/Metals | Hydrophobic | Data not available | Data not available | Data not available |
| Perfluorooctyltrichlorosilane | Perfluorooctyl (Fluorinated) | Silicon/SiO2 | >115 | < 10 | Data not available | >300 |
Note: Direct experimental data for the surface modification properties of this compound is limited in the available literature, preventing a direct quantitative comparison in this table. The expected properties are based on the chemical structure of an aromatic silane. Further experimental investigation is required for a definitive comparison.
Experimental Protocols
Achieving a well-ordered and stable silane monolayer is highly dependent on the experimental protocol. Key steps include substrate preparation, silanization (either through solution or vapor deposition), and post-deposition treatment.
Substrate Preparation (Silicon/SiO2)
A clean, hydroxylated surface is crucial for successful silanization.
-
Solvent Cleaning: Sonicate the silicon wafers in a sequence of solvents such as acetone, and isopropanol (B130326) for 15 minutes each to remove organic contaminants.
-
Piranha Etching (Caution: Extremely Corrosive): Immerse the wafers in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15-30 minutes. This step removes residual organic residues and creates a hydrophilic surface with abundant hydroxyl (-OH) groups.
-
Rinsing and Drying: Thoroughly rinse the wafers with deionized (DI) water and dry them under a stream of high-purity nitrogen gas.
Solution-Phase Deposition of Trichlorosilanes
This method is widely used due to its simplicity. The following is a general protocol that can be adapted for different trichlorosilanes.
-
Solution Preparation: In a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture, prepare a dilute solution (typically 1-5 mM) of the trichlorosilane in an anhydrous solvent such as toluene (B28343) or hexane.
-
Immersion: Immerse the cleaned and dried substrates in the silane solution for a specific duration, which can range from 30 minutes to several hours. The immersion time will influence the packing density of the monolayer.
-
Rinsing: After immersion, remove the substrates and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Curing: Cure the coated substrates by baking them in an oven, typically at 110-120°C for 30-60 minutes, to promote the formation of stable siloxane bonds.
Vapor-Phase Deposition of Trichlorosilanes
Vapor deposition can lead to more uniform and reproducible monolayers with fewer aggregates compared to solution-phase methods.
-
Chamber Setup: Place the cleaned and dried substrates in a vacuum deposition chamber or a desiccator. Place a small, open container with a few drops of the trichlorosilane in the chamber, ensuring it will not spill.
-
Deposition: Evacuate the chamber to a low pressure. The deposition can be carried out at room temperature for several hours or can be accelerated by gently heating the chamber.
-
Post-Deposition Cleaning: After the desired deposition time, vent the chamber with an inert gas. Sonicate the coated substrates in an anhydrous solvent (e.g., toluene or hexane) to remove any physisorbed silane molecules.
-
Curing: Cure the substrates in an oven as described in the solution-phase protocol.
Characterization Techniques
The quality and properties of the resulting self-assembled monolayers can be assessed using various surface-sensitive techniques:
-
Contact Angle Goniometry: To determine the wettability of the modified surface by measuring the contact angle of a liquid (typically water).
-
Spectroscopic Ellipsometry: To measure the thickness of the silane monolayer with sub-nanometer resolution.[3][4]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and identify any defects or aggregates in the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states at the surface, confirming the presence and integrity of the silane layer.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general chemical pathway of trichlorosilane surface modification and a typical experimental workflow.
References
A Comparative Guide to Benzyltrichlorosilane and Octadecyltrichlorosilane Coatings for Researchers
For scientists and professionals in drug development and materials research, the selection of an appropriate surface coating is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two common silane-based coatings: Benzyltrichlorosilane (BTC) and Octadecyltrichlorosilane (OTS). By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to make an informed choice for their specific applications.
Introduction to BTC and OTS Coatings
Both this compound and Octadecyltrichlorosilane are organosilicon compounds used to form self-assembled monolayers (SAMs) on various substrates, thereby modifying their surface properties. The fundamental difference between them lies in their organic functional groups. BTC possesses a benzyl (B1604629) group, which consists of a phenyl group attached to a methylene (B1212753) group, introducing aromaticity to the coating. In contrast, OTS has a long, straight alkyl chain of eighteen carbon atoms, resulting in a dense, hydrophobic layer. These structural distinctions lead to significant differences in their performance characteristics.
Performance Comparison
The following tables summarize the key performance indicators for BTC and OTS coatings based on available experimental data. It is important to note that data for BTC is less abundant in the literature; therefore, data from closely related aromatic silanes, such as phenyltrichlorosilane (B1630512) and phenoxy-terminated SAMs, are used as a proxy where necessary and are duly noted.
Table 1: Hydrophobicity
| Parameter | This compound (BTC) / Aromatic Silane (B1218182) Analogs | Octadecyltrichlorosilane (OTS) |
| Typical Water Contact Angle | 93° ± 2° (for phenoxy-terminated SAMs)[1] | >100° |
| Description of Hydrophobicity | Moderately hydrophobic[2] | Highly hydrophobic, can create self-cleaning surfaces[2] |
Table 2: Thermal Stability
| Parameter | This compound (BTC) / Aromatic Silane Analogs | Octadecyltrichlorosilane (OTS) |
| General Thermal Stability | Hydrolysates reported to be stable up to 325°C[2] | Thermally stable up to 573K (300°C) with vacuum annealing[3] |
| Degradation Characteristics | Generally considered to have good thermal stability due to the aromatic structure. | Begins to desorb from the surface at elevated temperatures. |
Table 3: Anti-Corrosion Performance
| Parameter | This compound (BTC) / Aromatic Silane Analogs | Octadecyltrichlorosilane (OTS) |
| Corrosion Protection Mechanism | Forms a barrier layer that shields the substrate from corrosive agents. | Creates a dense, hydrophobic barrier that repels water and corrosive ions. |
| Performance Notes | Silane coatings, in general, are known to improve corrosion resistance.[4] | The highly hydrophobic nature of OTS coatings provides excellent protection against corrosion. |
Experimental Protocols
The formation of high-quality silane coatings is highly dependent on the deposition protocol. Below are generalized methodologies for creating BTC and OTS self-assembled monolayers.
Substrate Preparation (Common for both BTC and OTS)
-
Cleaning: Substrates (e.g., silicon wafers, glass slides) are typically cleaned by sonication in a series of solvents such as acetone (B3395972) and isopropanol (B130326) to remove organic contaminants.
-
Hydroxylation: To create a reactive surface with hydroxyl (-OH) groups, substrates are often treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposed to oxygen plasma. This step is crucial for the covalent attachment of the silane molecules.
-
Drying: Substrates are thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen) before being transferred to the deposition chamber.
Deposition of this compound (BTC) Coatings (Solution-Phase)
-
Solution Preparation: A dilute solution of BTC (e.g., 1% v/v) is prepared in an anhydrous solvent, such as toluene, inside a glovebox or under an inert atmosphere to prevent premature hydrolysis of the trichlorosilane (B8805176) groups.
-
Immersion: The cleaned and hydroxylated substrates are immersed in the BTC solution for a specific duration, which can range from minutes to several hours, depending on the desired monolayer density.
-
Rinsing: After immersion, the substrates are thoroughly rinsed with the anhydrous solvent to remove any non-covalently bonded molecules.
-
Curing: The coated substrates are then cured by baking in an oven (e.g., at 120°C for 1 hour) to promote the formation of a stable siloxane network.
Deposition of Octadecyltrichlorosilane (OTS) Coatings (Vapor-Phase)
-
Chamber Setup: The cleaned and hydroxylated substrates are placed in a vacuum deposition chamber.
-
Silane Vaporization: A container with OTS is placed inside the chamber, and the chamber is evacuated to a low pressure. The OTS is then gently heated to increase its vapor pressure.
-
Deposition: The OTS vapor is introduced into the chamber, allowing the molecules to deposit and self-assemble on the substrate surfaces. The deposition time can be varied to control the coating thickness and quality.
-
Curing: Following deposition, the substrates are typically annealed in the vacuum chamber or in an oven to enhance the cross-linking of the monolayer.
Visualizing the Process and Structures
To better understand the chemical structures and the coating process, the following diagrams are provided.
Concluding Remarks
The choice between this compound and Octadecyltrichlorosilane coatings depends heavily on the specific requirements of the application.
-
For achieving maximum hydrophobicity and creating self-cleaning surfaces, Octadecyltrichlorosilane is the superior choice. The long alkyl chain of OTS promotes the formation of a dense, well-ordered monolayer that is highly effective at repelling water.[2]
-
For applications requiring moderate hydrophobicity and potentially higher thermal stability, this compound may be a suitable alternative. The aromatic nature of BTC is expected to confer good thermal resistance.[2]
Researchers should carefully consider the desired surface properties and the environmental conditions of their experiments when selecting between these two silane coatings. The detailed experimental protocols provided in this guide serve as a starting point for developing a robust and reproducible coating process.
References
A Comparative Analysis of Benzyltrichlorosilane and Trimethylchlorosilane as Silylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate silylating agent is a critical step in chemical synthesis and analysis. This guide provides a comparative overview of Benzyltrichlorosilane (BTCS) and the widely used Trimethylchlorosilane (TMCS).
While Trimethylchlorosilane (TMCS) is a well-documented and extensively utilized silylating agent, particularly for the derivatization of active hydrogen-containing compounds for applications like gas chromatography-mass spectrometry (GC-MS), there is a notable scarcity of published experimental data detailing the use of this compound (BTCS) for the silylation of common functional groups such as alcohols and amines. Consequently, a direct quantitative comparison of their efficacy based on experimental yields and reaction kinetics is not feasible from the available scientific literature.
This guide, therefore, presents a qualitative comparison based on the fundamental chemical properties of each reagent, alongside established protocols for TMCS.
Overview of Silylating Agents
Silylation is a chemical process that involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group. This derivatization technique is employed to increase the volatility, thermal stability, and solubility of compounds, as well as to protect sensitive functional groups during chemical reactions.
Trimethylchlorosilane (TMCS) is a monofunctional silylating agent that introduces a trimethylsilyl (B98337) (-Si(CH₃)₃) group. It is often used in conjunction with a base to neutralize the hydrochloric acid byproduct.[1] TMCS can also act as a catalyst to enhance the reactivity of other silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
This compound (BTCS) is a trifunctional silylating agent. In theory, each of the three chlorine atoms can be displaced by a nucleophile, such as an alcohol or an amine. This suggests that one molecule of BTCS could potentially react with up to three equivalents of a substrate. However, the bulky benzyl (B1604629) group and the potential for cross-linking and polymerization present significant challenges in controlling the reaction to achieve simple silylation of individual functional groups.
Comparative Analysis: BTCS vs. TMCS
Due to the lack of direct experimental data for BTCS in the silylation of alcohols and amines, the following table provides a qualitative comparison based on the chemical structures and established knowledge of chlorosilane reactivity.
| Feature | This compound (BTCS) | Trimethylchlorosilane (TMCS) |
| Structure | C₆H₅CH₂SiCl₃ | (CH₃)₃SiCl |
| Functionality | Trifunctional | Monofunctional |
| Silyl Group | Benzylsilyl (-Si(CH₂C₆H₅)Cl₂) | Trimethylsilyl (-Si(CH₃)₃) |
| Reactivity | Expected to be highly reactive due to the presence of three chloro groups. The benzyl group may introduce steric hindrance. | Moderately reactive; reactivity is often enhanced with a catalyst. |
| Potential for Cross-linking | High, due to trifunctionality. | Low to none. |
| Byproducts | Hydrochloric acid (HCl) | Hydrochloric acid (HCl) |
| Primary Application | Primarily used in materials science and as a precursor for silicones and other organosilicon compounds. | Widely used as a silylating agent for derivatization and as a protecting group in organic synthesis. |
| Availability of Protocols | Limited to non-existent for silylation of simple alcohols and amines. | Widely available and well-established. |
Experimental Protocols
General Protocol for Silylation of Alcohols with Trimethylchlorosilane (TMCS)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equivalent)
-
Trimethylchlorosilane (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Diethyl ether, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Pyridine, Imidazole) (1.1 - 2.0 equivalents)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the alcohol in the anhydrous aprotic solvent in a flame-dried flask equipped with a magnetic stirrer.
-
Add the anhydrous base to the solution and stir.
-
Slowly add Trimethylchlorosilane to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
Note: The reactivity of alcohols towards silylation generally follows the order: primary > secondary > tertiary. Tertiary alcohols may require more forcing conditions, such as elevated temperatures or the use of a more potent silylating agent.[3]
Visualizing the Silylation Process
The following diagrams illustrate the general workflow and reaction mechanism for the silylation of an alcohol with a chlorosilane.
Caption: General experimental workflow for a silylation reaction.
Caption: Simplified reaction mechanism for base-catalyzed silylation.
Conclusion
Based on the available information, Trimethylchlorosilane (TMCS) is a well-established and versatile monofunctional silylating agent with a wealth of documented applications and protocols. In contrast, this compound (BTCS) is a trifunctional reagent primarily utilized in polymer and materials science. Its high reactivity and potential for cross-linking make it a challenging candidate for the controlled, monofunctional silylation of alcohols and amines in a laboratory setting.
For researchers seeking a reliable and well-understood silylating agent for the derivatization or protection of hydroxyl and amino groups, TMCS, often in combination with a suitable base or as a catalyst for other silylating agents, remains the preferred choice. Further research would be necessary to explore and define protocols for the controlled application of BTCS as a silylating agent for fine chemical synthesis.
References
A Comparative Performance Review of Silane Coupling Agents for Adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different silane (B1218182) coupling agents in promoting adhesion between various substrates and organic polymers. The selection of an appropriate silane coupling agent is critical for the durability and performance of composites, coatings, and adhesive joints. This document summarizes key performance data from experimental studies, details relevant testing methodologies, and illustrates the fundamental mechanisms of silane adhesion.
Performance Benchmark: A Quantitative Comparison
The efficacy of a silane coupling agent is highly dependent on its chemical functionality, the nature of the substrate, and the polymer matrix it is intended to bond with. The following tables present a summary of quantitative data from various studies to facilitate a direct comparison of performance.
Adhesion to Metal Substrates
Table 1: Lap Shear Strength of Various Silane Coupling Agents on Metal Substrates
| Silane Coupling Agent | Functional Group | Substrate | Adhesive/Resin | Lap Shear Strength (MPa) | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Aluminum Alloy (AA 1050) | Epoxy | ~14 | [1] |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Aluminum Alloy (AA 1050) | Epoxy | ~12 | [1] |
| N/A (Control - Degreased) | - | Aluminum Alloy (AA 1050) | Epoxy | ~8 | [1] |
| 3-Glycidoxypropyltriethoxysilane (GPTES) | Epoxy | Carbon Steel | Epoxy | Data Not Available | |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Methacryloxy | Carbon Steel | Epoxy | Data Not Available |
Note: The performance of silane coupling agents can be influenced by the pH of the silane solution during application. For instance, aminosilane (B1250345) solutions with a pH below the isoelectric point (IEP) of aluminum have shown higher adhesion strengths.[1]
Adhesion to Glass and Composite Substrates
Table 2: Interfacial and Bulk Strength of Composites with Different Silane Treatments
| Silane Coupling Agent | Functional Group | Substrate/Filler | Polymer Matrix | Test Method | Adhesion/Mechanical Strength | Reference |
| 3-Methacryloxypropyltrimethoxysilane (MPTMS) | Methacryloxy | Glass Fiber | Nylon 6 | Microbonding Test | 132% increase in IFSS | [2] |
| 3-Glycidoxypropyltrimethoxysilane (GPTES) | Epoxy | Glass Fiber | Nylon 6 | Microbonding Test | 115% increase in IFSS | [2] |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Glass Fiber | Nylon 6 | Microbonding Test | Data Not Available | |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Glass Fiber | Nylon 6 | Microbonding Test | Data Not Available | |
| N/A (Control - Unsized) | - | Glass Fiber | Nylon 6 | Microbonding Test | Baseline | [2] |
| 3-Acryloyloxypropyltrimethoxysilane | Acryloyloxy | Silica-coated Titanium | Resin Composite Cement | Shear Bond Strength | 14.8 ± 3.8 MPa | [3] |
| 3-Methacryloxypropyltrimethoxysilane | Methacryloxy | Silica-coated Titanium | Resin Composite Cement | Shear Bond Strength | 14.2 ± 5.8 MPa | [3] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Amino | Silica-coated Titanium | Resin Composite Cement | Shear Bond Strength | 7.5 ± 1.9 MPa | [3] |
| 3-Mercaptopropyltrimethoxysilane | Mercapto | Silica-coated Titanium | Resin Composite Cement | Not statistically different from control | [3] |
*IFSS: Interfacial Shear Strength
Mechanism of Adhesion Promotion
Silane coupling agents are bifunctional molecules, typically with the structure R-Si-(OR')₃, where R is an organofunctional group compatible with an organic polymer, and OR' is a hydrolyzable alkoxy group.[4][5] Their adhesion promotion mechanism involves a two-step process:
-
Hydrolysis and Condensation: The alkoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (like metals, glass, and silica) to form stable, covalent Si-O-Substrate bonds. They can also self-condense to form a durable polysiloxane network at the interface.[3][6]
-
Interfacial Coupling: The organofunctional group (R) of the silane molecule is oriented away from the substrate and is available to react or entangle with the polymer matrix of the adhesive, coating, or composite. This creates a strong chemical bridge between the inorganic substrate and the organic polymer, enhancing adhesion and improving resistance to environmental degradation, such as moisture ingress.[7]
Caption: Mechanism of silane coupling agent adhesion.
Experimental Protocols
The following are detailed methodologies for common adhesion tests cited in performance comparisons of silane coupling agents.
Lap Shear Strength Test (ASTM D1002)
This test is widely used to determine the shear strength of adhesives for bonding metal specimens.
-
Specimen Preparation:
-
Substrates are typically metal plates (e.g., aluminum, steel) of a standard dimension.
-
The surfaces to be bonded are cleaned and degreased, often with solvents like acetone (B3395972) or isopropanol.
-
A defined area of the substrates is treated with the silane coupling agent solution (typically 0.5-5% concentration in an alcohol/water mixture). The solvent is allowed to evaporate, and the silane may be cured at an elevated temperature (e.g., 110°C for 10 minutes).
-
The adhesive is applied to the treated surface of one substrate, and the second substrate is overlapped to create a single-lap joint with a specified bond area.
-
The bonded assembly is cured according to the adhesive manufacturer's instructions.
-
-
Testing Procedure:
-
The cured specimen is clamped into the grips of a universal testing machine.
-
A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the joint fails.
-
The maximum load sustained by the joint before failure is recorded.
-
-
Data Analysis:
-
The lap shear strength is calculated by dividing the maximum load by the bonded area and is typically expressed in megapascals (MPa).
-
180° Peel Adhesion Test (ASTM D3330)
This method is used to measure the peel adhesion of pressure-sensitive tapes or flexible bonded assemblies.
-
Specimen Preparation:
-
A strip of the flexible material (e.g., a polymer film with adhesive) is applied to a rigid substrate that has been treated with the silane coupling agent.
-
A roller is used to apply a standard pressure to ensure intimate contact between the adhesive and the substrate.
-
The specimen is allowed to dwell for a specified period before testing.
-
-
Testing Procedure:
-
The free end of the flexible strip is folded back at a 180° angle.
-
The substrate is clamped in the lower jaw of a tensile testing machine, and the free end of the flexible strip is clamped in the upper jaw.
-
The upper jaw moves upward at a constant speed (e.g., 300 mm/min), peeling the flexible strip from the substrate.
-
The force required to peel the strip is recorded as a function of displacement.
-
-
Data Analysis:
-
The average peeling force over a specified length of the bond is calculated.
-
Peel adhesion is typically reported as force per unit width of the bond (e.g., N/m or lb/in).
-
Short-Beam Shear Test (ASTM D2344)
This test is used to determine the interlaminar shear strength of composite materials.
-
Specimen Preparation:
-
A short, rectangular beam specimen is cut from a flat or curved composite laminate. The reinforcing fibers (e.g., glass fibers) will have been treated with the silane coupling agent prior to composite fabrication.
-
The dimensions of the beam are standardized, with a typical span-to-thickness ratio of 4:1.
-
-
Testing Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the beam at a constant rate until failure occurs.
-
-
Data Analysis:
-
The short-beam strength is calculated based on the maximum load, the beam dimensions, and the span length. This value is an indicator of the interlaminar shear strength of the composite.
-
References
A Researcher's Guide to Validating Surface Functionalization with Benzyltrichlorosilane
An Objective Comparison of Analytical Techniques and Performance Benchmarking Against Alternative Silanes
For researchers, scientists, and drug development professionals, achieving a well-defined and stable functionalized surface is paramount for applications ranging from biocompatible coatings and drug delivery systems to advanced biosensors. Benzyltrichlorosilane (BTS) has emerged as a significant silanization agent, offering an aromatic functional group that can impart unique surface properties. This guide provides a comprehensive comparison of analytical techniques to validate the degree of surface functionalization with BTS, alongside a performance comparison with other common silanization agents, supported by experimental data and detailed protocols.
Comparing the Tools of Validation: A Quantitative Overview
The successful functionalization of a surface with a silane (B1218182) like BTS is a multi-faceted process, requiring confirmation of not just the presence of the silane, but also the quality and uniformity of the monolayer. Several analytical techniques are indispensable for this purpose, each providing unique insights into the modified surface.
| Analytical Technique | Parameter Measured | This compound (BTS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Contact Angle Goniometry | Water Contact Angle (θ) | ~70-80° | ~105-112° | ~50-70° |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Atomic %) | C: ~20-30%, Si: ~10-15%, O: ~40-50%, Cl: <1% | C: ~50-60%, Si: ~5-10%, O: ~30-40%, Cl: <1% | C: ~30-40%, N: ~5-10%, Si: ~10-15%, O: ~30-40% |
| Ellipsometry | Monolayer Thickness | ~0.7-1.0 nm | ~2.0-2.5 nm | ~0.8-1.2 nm |
| Atomic Force Microscopy (AFM) | Surface Roughness (Rq) | < 0.5 nm | < 0.5 nm | < 1.0 nm (can form aggregates) |
Note: The values presented are typical ranges and can vary depending on the substrate, deposition conditions, and measurement parameters.
In-Depth Analysis of Validation Techniques
Contact Angle Goniometry: Assessing Surface Hydrophobicity
Contact angle goniometry is a straightforward yet powerful technique to ascertain the change in surface wettability following silanization. A higher water contact angle generally indicates a more hydrophobic surface, which is often a primary goal of functionalization with non-polar silanes.
Comparison:
-
This compound (BTS): The presence of the benzyl (B1604629) group imparts a moderate hydrophobicity to the surface.
-
Octadecyltrichlorosilane (OTS): The long alkyl chain of OTS results in a highly hydrophobic, well-ordered monolayer with a significantly higher water contact angle compared to BTS.
-
(3-Aminopropyl)triethoxysilane (APTES): The terminal amine group makes the surface more hydrophilic than a bare silicon dioxide surface, resulting in a lower water contact angle.
X-ray Photoelectron Spectroscopy (XPS): Unveiling Elemental Composition and Chemical Bonding
XPS is a surface-sensitive technique that provides quantitative elemental analysis and information about the chemical states of the elements on the surface. It is instrumental in confirming the presence of the silane and assessing the completeness of the reaction.
Comparison:
-
This compound (BTS): The XPS spectrum will show characteristic peaks for Carbon (C 1s) from the benzyl group and Silicon (Si 2p) from the silane. The high-resolution C 1s spectrum can reveal the aromatic nature of the carbon. A negligible Chlorine (Cl 2p) signal indicates a complete hydrolysis and bonding to the surface.
-
Octadecyltrichlorosilane (OTS): A high carbon content relative to silicon is indicative of a dense OTS monolayer.
-
(3-Aminopropyl)triethoxysilane (APTES): The presence of a Nitrogen (N 1s) peak is a clear indicator of successful APTES functionalization.
Ellipsometry: Measuring the Nanoscale Thickness
Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films with sub-nanometer precision.
Comparison:
-
This compound (BTS): Forms a relatively thin monolayer due to the smaller size of the benzyl group compared to long alkyl chains.
-
Octadecyltrichlorosilane (OTS): The extended alkyl chain of OTS results in a significantly thicker monolayer.
-
(3-Aminopropyl)triethoxysilane (APTES): The thickness is comparable to BTS, though it can be more variable due to the potential for multilayer formation.
Atomic Force Microscopy (AFM): Visualizing the Surface Topography
AFM provides high-resolution images of the surface morphology, allowing for the visualization of the monolayer's uniformity and the identification of any defects or aggregates.
Comparison:
-
This compound (BTS) and Octadecyltrichlorosilane (OTS): When properly deposited, both BTS and OTS can form smooth, homogeneous monolayers with low surface roughness.
-
(3-Aminopropyl)triethoxysilane (APTES): APTES has a higher tendency to form aggregates and multilayers, which can be visualized by AFM as an increase in surface roughness.
Experimental Protocols
Herein are detailed methodologies for the surface functionalization with this compound and its subsequent characterization.
Protocol 1: Surface Functionalization with this compound (Solution Deposition)
-
Substrate Preparation:
-
Clean silicon wafers with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 15 minutes to create a hydrophilic surface with abundant hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene (B28343) in a glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Immerse the cleaned and dried substrates in the BTS solution for 1-2 hours at room temperature.
-
Remove the substrates from the solution and rinse them sequentially with toluene, isopropanol, and deionized water to remove any physisorbed molecules.
-
Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Contact Angle Goniometry
-
Place the functionalized substrate on the goniometer stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use software to measure the contact angle on both sides of the droplet and calculate the average.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum analysis chamber.
-
Acquire a survey scan to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, Si 2p, and O 1s regions to determine the chemical states and atomic concentrations.
-
Use appropriate software for data analysis, including peak fitting and quantification.
Protocol 4: Ellipsometry
-
Measure the optical constants (n and k) of the bare substrate before functionalization.
-
Mount the functionalized substrate on the ellipsometer stage.
-
Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths and angles of incidence.
-
Model the data using appropriate software, typically assuming a Cauchy layer for the silane film, to determine the thickness.
Protocol 5: Atomic Force Microscopy (AFM)
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the surface in tapping mode to minimize sample damage.
-
Scan a representative area of the surface (e.g., 1x1 µm) to obtain a topographic image.
-
Analyze the image to determine the root-mean-square (Rq) roughness and to visualize the monolayer's morphology.
Conclusion
The validation of surface functionalization with this compound requires a multi-technique approach to gain a comprehensive understanding of the resulting monolayer. While BTS may not produce the most hydrophobic surfaces compared to long-chain alkylsilanes like OTS, its aromatic functionality offers unique opportunities for further chemical modifications and π-π stacking interactions. By employing the analytical techniques and protocols outlined in this guide, researchers can confidently characterize their BTS-functionalized surfaces and benchmark their performance against other silanization agents, ultimately leading to more robust and reliable materials for their specific applications.
A Comparative Guide to Silyl Ether Stability: Benzyl Ethers vs. Common Silyl Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups for hydroxyl functionalities is a critical determinant in the successful execution of complex multi-step organic syntheses. The stability of these groups under diverse reaction conditions dictates their suitability for a given synthetic pathway. This guide provides a comprehensive comparison of the stability of benzyl (B1604629) ethers against common silyl (B83357) ethers, supported by experimental data and detailed methodologies, to facilitate informed decisions in the design and implementation of synthetic strategies.
While silyl ethers offer a spectrum of tunable stabilities based on the steric and electronic nature of the substituents on the silicon atom, benzyl ethers provide a robust alternative with a distinct orthogonality in their deprotection methods.
Relative Stability of Common Silyl Ethers: A Quantitative Overview
The stability of silyl ethers is primarily influenced by the steric bulk of the groups attached to the silicon atom. Generally, larger, more sterically hindered groups impede the approach of nucleophiles or protons, thereby enhancing the stability of the silyl ether. The following tables provide a quantitative comparison of the relative stability of commonly used silyl ethers under acidic and basic conditions.
Table 1: Relative Rates of Cleavage for Common Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 2: Half-Lives of Silyl Ethers in Acidic and Basic Media
| Silyl Ether | Half-Life (1% HCl in 90% EtOH, 25 °C) | Half-Life (pH 10 buffer, 25 °C) |
| TMS | < 1 min | ~ 8 h |
| TES | ~ 20 min | ~ 200 h |
| TBDMS | ~ 20 h | ~ 700 h |
| TIPS | ~ 300 h | ~ 6000 h |
| TBDPS | ~ 600 h | ~ 700 h |
Benzyl ethers, in contrast, are generally stable to a wide range of acidic and basic conditions that would readily cleave most silyl ethers.[1] Their removal is typically achieved under neutral conditions via catalytic hydrogenolysis, providing a valuable orthogonal deprotection strategy.[2]
Experimental Protocols
Detailed methodologies for the deprotection of representative silyl ethers and benzyl ethers are provided below.
Protocol 1: Acidic Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol is suitable for the removal of a TBDMS group under mild acidic conditions.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Fluoride-Mediated Cleavage of a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol utilizes a fluoride (B91410) source for the cleavage of TBDMS ethers, a method to which benzyl ethers are inert.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add 1.1 equivalents of a 1 M solution of TBAF in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography as needed.
Protocol 3: Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
This protocol describes the standard method for cleaving a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of protection and deprotection strategies and the factors influencing the stability of these protecting groups.
Caption: General workflow for alcohol protection and deprotection.
Caption: Key factors determining silyl and benzyl ether stability.
References
Benzyltrichlorosilane: A Superior Reagent for Alcohol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal (B13267) of reagents for the protection of hydroxyl groups, benzylsilanes have carved a niche for their unique reactivity and stability profiles. This guide provides a comprehensive comparison of benzyltrichlorosilane with other common benzylsilanes, highlighting its distinct advantages, supported by established chemical principles and generalized experimental data.
Enhanced Reactivity and Versatility of this compound
This compound (BnSiCl₃) distinguishes itself from its methylated counterparts, such as benzyldimethylchlorosilane (BnSiMe₂Cl) and benzylmethyldichlorosilane (BnSiMeCl₂), primarily through its heightened reactivity. The presence of three electron-withdrawing chlorine atoms on the silicon center significantly increases its Lewis acidity and electrophilicity. This enhanced reactivity translates to faster and more efficient silylation of alcohols, often under milder conditions.
This heightened reactivity is particularly advantageous when dealing with sterically hindered alcohols or less nucleophilic hydroxyl groups, where other benzylsilanes might require more forcing conditions, leading to potential side reactions or degradation of sensitive substrates.
Comparative Performance in Alcohol Protection
| Benzylsilane (B11955767) Reagent | Relative Reactivity | Typical Reaction Time (Primary Alcohol) | Typical Yield (Primary Alcohol) | Key Advantages | Key Disadvantages |
| This compound (BnSiCl₃) | Very High | < 1 hour | > 95% | High reactivity, effective for hindered alcohols, forms robust silyl (B83357) ether. | Highly sensitive to moisture, generates HCl as a byproduct. |
| Benzylmethyldichlorosilane (BnSiMeCl₂) | High | 1-3 hours | 90-95% | Good reactivity, offers a balance between reactivity and stability. | Sensitive to moisture, generates HCl. |
| Benzyldimethylchlorosilane (BnSiMe₂Cl) | Moderate | 2-6 hours | 85-90% | More stable and easier to handle than the more chlorinated analogues. | Slower reaction rates, may require harsher conditions for hindered alcohols. |
Note: The data presented in this table is illustrative and based on general chemical principles. Actual reaction times and yields will vary depending on the specific substrate, solvent, and reaction conditions.
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol using this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or Imidazole (1.5 eq)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude benzylsilyl ether.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Logical Workflow for Alcohol Protection Strategy
The selection of a suitable protecting group is a critical step in the design of a synthetic route. The following diagram illustrates a logical workflow for choosing between different benzylsilanes based on the nature of the alcohol substrate.
Caption: Decision workflow for selecting a benzylsilane protecting group.
Signaling Pathway of Silylation
The protection of an alcohol with a benzylchlorosilane proceeds through a nucleophilic attack of the alcohol on the electrophilic silicon atom. The presence of a base is crucial to neutralize the hydrochloric acid byproduct and to deprotonate the alcohol, thereby increasing its nucleophilicity.
Caption: Generalized reaction pathway for alcohol silylation.
A Comparative Analysis of Benzyltrichlorosilane and Alternative Hydrophobic Coating Agents for Scientific Applications
For researchers, scientists, and drug development professionals seeking to functionalize surfaces with hydrophobic coatings, the choice of agent is critical to experimental success. This guide provides an objective comparison of Benzyltrichlorosilane with other common hydrophobic coating agents, namely Octadecyltrichlorosilane (OTS) and Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS). The performance of these agents is evaluated based on key hydrophobicity metrics, supported by established experimental protocols.
The creation of water-repellent surfaces is a crucial step in a wide array of scientific applications, from preventing protein adhesion in biomedical devices to controlling fluid behavior in microfluidics. Silane-based compounds are frequently employed for this purpose, as they can form stable, self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass and silicon. This guide focuses on the comparative performance of this compound, a phenyl-terminated silane (B1218182), against an alkyl-terminated silane (OTS) and a fluoroalkyl-terminated silane (PFOCTS).
Performance Benchmarking
The following table summarizes the typical water contact angles achieved with the different silane coating agents on smooth substrates.
| Hydrophobic Coating Agent | Chemical Structure of Terminal Group | Typical Water Contact Angle (°) | Key Characteristics |
| This compound (BTSC) | Benzyl (B1604629) (Phenylmethyl) | ~85-90 (estimated based on phenyltriethoxysilane) | Provides moderate hydrophobicity. The aromatic ring offers potential for π-π stacking interactions. |
| Octadecyltrichlorosilane (OTS) | Octadecyl (C18H37) | 105 - 110 | Forms a densely packed, non-polar monolayer, resulting in high hydrophobicity. |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (PFOCTS) | Perfluorooctyl | >150 (on textured surfaces can reach superhydrophobic levels) | The fluorinated alkyl chain leads to extremely low surface energy and exceptional water and oil repellency.[1] |
Experimental Protocols
The successful formation of a hydrophobic self-assembled monolayer is highly dependent on the experimental procedure. The following are generalized protocols for the deposition of trichlorosilane-based coatings.
Substrate Preparation
Proper cleaning and hydroxylation of the substrate are critical for the formation of a dense and stable silane monolayer.
-
Cleaning: Substrates (e.g., glass slides, silicon wafers) are typically cleaned to remove organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by rinsing with deionized water.
-
Hydroxylation: To ensure a high density of hydroxyl groups on the surface, which are the reactive sites for silanization, substrates are often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. An alternative and safer method is treatment with an oxygen plasma.
-
Drying: After hydroxylation and thorough rinsing with deionized water, the substrates must be dried completely, typically by blowing with a stream of dry nitrogen gas and then placing them in an oven at 100-120°C for at least 30 minutes.
Silanization (Solution-Phase Deposition)
This is a common method for forming silane monolayers.
-
Solution Preparation: A dilute solution of the silane (typically 1-5 mM) is prepared in an anhydrous solvent. Anhydrous toluene (B28343) or hexane (B92381) are commonly used for trichlorosilanes. The solution should be prepared in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere) as trichlorosilanes are highly reactive with water.
-
Immersion: The cleaned and dried substrates are immersed in the silane solution. The immersion time can vary from a few minutes to several hours, depending on the desired monolayer quality.
-
Rinsing: After immersion, the substrates are thoroughly rinsed with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Curing: The substrates are then typically cured in an oven at 100-120°C for about an hour to promote the formation of a cross-linked siloxane network, which enhances the stability of the coating.
Visualizing the Process and Logic
To better understand the workflows and relationships involved in creating and evaluating these hydrophobic coatings, the following diagrams are provided.
Conclusion
The selection of a hydrophobic coating agent should be guided by the specific requirements of the application. For achieving the highest levels of water repellency, and in many cases oleophobicity, Trichloro(1H,1H,2H,2H-perfluorooctyl)silane is the superior choice. Octadecyltrichlorosilane provides a robust and highly hydrophobic surface suitable for a wide range of applications where superhydrophobicity is not a strict requirement. This compound, while likely less hydrophobic than the other two, may be of interest in applications where the aromatic functionality of the benzyl group can be exploited, for instance, in studies involving π-π stacking interactions or as a platform for further chemical modification. It is imperative for researchers to perform their own characterizations to validate the performance of any chosen coating agent within their specific experimental context.
References
A Comparative Guide to Surface Functionalization: Quantitative Analysis of Benzyltrichlorosilane and Alternative Silanes
For researchers, scientists, and drug development professionals, the precise control of surface properties is a critical factor in a multitude of applications, from biocompatible coatings on medical implants to the functionalization of nanoparticles for targeted drug delivery. The formation of self-assembled monolayers (SAMs) using organosilanes is a cornerstone technique for tailoring surface chemistry. This guide provides a quantitative comparison of surface coverage achieved with Benzyltrichlorosilane (BTS) and other commonly used silanization agents. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of the optimal surface modification strategy.
Quantitative Comparison of Silane (B1218182) Monolayers
The choice of silane dictates the resulting surface properties, including hydrophobicity, chemical reactivity, and stability. The following tables summarize key quantitative parameters for monolayers formed from this compound and three common alternatives: Phenyltrichlorosilane, (3-Aminopropyl)triethoxysilane (APTES), and a representative perfluoroalkylsilane.
| Silane | Functional Group | Water Contact Angle (θ) | Monolayer Thickness (nm) | Surface Coverage (molecules/nm²) |
| This compound (BTS) | Benzyl | 76° | Data not available | Data not available |
| Phenyltrichlorosilane | Phenyl | 75° | ~0.7 | Data not available |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | 50-65°[1][2] | 0.7 - 1.2[1] | ~3[3][4] |
| Perfluoroalkylsilane | Perfluoroalkyl | >110°[5] | Varies with chain length | Data not available |
Note: The properties of silane monolayers can be influenced by substrate preparation, deposition method, and environmental conditions.
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize silane monolayers are provided below.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Surface Coverage
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
Protocol:
-
Sample Preparation:
-
Substrates (e.g., silicon wafers with a native oxide layer) are cleaned to remove organic contaminants. A typical cleaning procedure involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water.
-
To ensure a high density of hydroxyl groups for silanization, substrates are often treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
The cleaned and hydroxylated substrates are then immersed in a dilute solution of the silane (e.g., 1% in an anhydrous solvent like toluene) for a specified time to allow for monolayer formation.
-
After deposition, the substrates are rinsed thoroughly with the solvent to remove any unbound silane and then cured, typically by baking in an oven.
-
-
XPS Analysis:
-
The silanized substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
A monochromatic X-ray source (commonly Al Kα) irradiates the sample, causing the emission of photoelectrons.
-
A survey scan is first performed to identify all the elements present on the surface.
-
High-resolution scans are then acquired for the elements of interest (e.g., C 1s, Si 2p, O 1s, and N 1s for APTES).
-
The atomic concentrations of the elements are determined from the areas of the corresponding photoemission peaks, corrected by relative sensitivity factors.
-
For silanes containing a unique elemental tag (e.g., nitrogen in APTES), the surface coverage can be quantified.[6]
-
Contact Angle Goniometry for Wettability Assessment
Contact angle goniometry is used to measure the angle at which a liquid droplet interfaces with a solid surface. This angle provides a quantitative measure of the surface's wettability and is directly related to its hydrophobicity or hydrophilicity.
Protocol:
-
Instrument Setup:
-
The contact angle goniometer is placed on a vibration-free table to ensure droplet stability.
-
The instrument's camera and light source are aligned to obtain a clear profile of the droplet.
-
-
Measurement Procedure:
-
The silanized substrate is placed on the sample stage.
-
A microliter syringe is used to gently dispense a droplet of a probe liquid (typically deionized water) onto the surface.
-
The camera captures a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Software is used to analyze the droplet shape and calculate the contact angle.[7]
-
Measurements are typically taken at multiple locations on the surface to ensure statistical relevance.
-
Spectroscopic Ellipsometry for Monolayer Thickness Measurement
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.
Protocol:
-
Sample Preparation:
-
A reflective substrate, such as a silicon wafer with a well-characterized native oxide layer, is used.
-
The silane monolayer is deposited on the substrate as described in the XPS protocol.
-
-
Ellipsometry Measurement:
-
The ellipsometer is calibrated, and the optical properties of the bare substrate are measured first to establish a baseline model.
-
The silanized substrate is then placed on the sample stage.
-
The ellipsometric parameters (Psi and Delta) are measured over a range of wavelengths and at multiple angles of incidence.
-
-
Data Analysis:
-
An optical model is constructed that includes the substrate, the native oxide layer, and the silane monolayer.
-
The thickness and refractive index of the silane layer are varied in the model until the calculated Psi and Delta values match the experimental data.[8]
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for quantifying surface coverage and a decision-making flowchart for selecting an appropriate analytical technique.
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular packing density of a self-assembled monolayer formed from N-(2-aminoethyl)-3-aminopropyltriethoxysilane by a vapor phase process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanoscience.com [nanoscience.com]
- 8. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]
Cross-reactivity studies of Benzyltrichlorosilane with other functional groups
A comparative guide to the cross-reactivity of Benzyltrichlorosilane with various functional groups is detailed below, designed for researchers, scientists, and professionals in drug development.
Cross-reactivity of this compound: A Comparative Analysis
This compound (BnTCS) is a highly reactive organosilane compound due to the presence of three chloro substituents on the silicon atom. These chlorine atoms are excellent leaving groups, making the silicon center highly electrophilic and susceptible to nucleophilic attack. This reactivity profile dictates its cross-reactivity with various functional groups, primarily those containing active protons.
The primary application of analogous chlorosilanes in organic synthesis is for the protection of functional groups like alcohols.[1] The resulting silyl (B83357) ethers offer varying degrees of stability depending on the substituents on the silicon atom.[1] While specific quantitative cross-reactivity studies for this compound are not extensively documented in publicly available literature, its reactivity can be reliably inferred from the well-established chemistry of other chlorosilanes.
Reactivity with Protic Functional Groups
The dominant reaction pathway for this compound is nucleophilic substitution at the silicon atom with protic functional groups. A base is typically employed to neutralize the HCl byproduct generated during the reaction.[2]
-
Alcohols (R-OH): this compound is expected to react readily with primary, secondary, and tertiary alcohols to form the corresponding silyl ethers. The reaction is typically fast and exothermic. The high reactivity of the trichlorosilane (B8805176) moiety means that all three chloride atoms can potentially be displaced, leading to the formation of a cross-linked polysiloxane if the stoichiometry is not carefully controlled. For the protection of a single hydroxyl group, a large excess of the alcohol or controlled addition of the silane (B1218182) is necessary. The general mechanism involves the deprotonation of the alcohol by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic silicon atom.[3]
-
Amines (R-NH2, R2NH): Primary and secondary amines are also highly reactive towards this compound, forming silylamines.[1] Similar to alcohols, the reaction is a nucleophilic substitution. Tertiary amines can also react to form quaternary ammonium (B1175870) salts.[4] The reaction with amines is generally faster than with alcohols due to the higher nucleophilicity of nitrogen.
-
Thiols (R-SH): Thiols react with chlorosilanes to form silyl thioethers.[1] The reaction proceeds under similar conditions to those used for alcohols and amines.
-
Carboxylic Acids (R-COOH): Carboxylic acids can react with chlorosilanes to form silyl esters. This reaction is also a nucleophilic substitution, with the carboxylate anion acting as the nucleophile.
Reactivity with Other Functional Groups
-
Carbonyls (Aldehydes and Ketones): this compound is not expected to react directly with the carbonyl group of aldehydes and ketones under standard silylation conditions.[5][6] However, in the presence of a strong base, it can react with the enolate form of the carbonyl compound to form a silyl enol ether.
-
Esters and Amides: These functional groups are generally stable to chlorosilanes under neutral or slightly basic conditions.
-
Alkyl and Aryl Halides: this compound is unreactive towards alkyl and aryl halides under typical silylation conditions.
Comparative Reactivity Data
The following table summarizes the expected qualitative cross-reactivity of this compound with various functional groups. It is important to note that reaction rates and outcomes can be influenced by steric hindrance, electronic effects, and reaction conditions.
| Functional Group | Reactivity with this compound | Expected Product | General Conditions |
| Primary Alcohols | Very High | Silyl Ether | Base (e.g., Triethylamine (B128534), Imidazole), Anhydrous Solvent |
| Secondary Alcohols | High | Silyl Ether | Base, Anhydrous Solvent |
| Tertiary Alcohols | Moderate | Silyl Ether | Base, Anhydrous Solvent |
| Phenols | High | Silyl Ether | Base, Anhydrous Solvent |
| Primary Amines | Very High | Silylamine | Base, Anhydrous Solvent |
| Secondary Amines | High | Silylamine | Base, Anhydrous Solvent |
| Thiols | High | Silyl Thioether | Base, Anhydrous Solvent |
| Carboxylic Acids | High | Silyl Ester | Base, Anhydrous Solvent |
| Aldehydes/Ketones | Low (direct), High (enolate) | No reaction (direct), Silyl Enol Ether (enolate) | Neutral (no reaction), Strong Base (enolate formation) |
| Esters | Very Low | No Reaction | Typically stable |
| Amides | Very Low | No Reaction | Typically stable |
Experimental Protocols
The following is a general protocol for the silylation of a primary alcohol using a chlorosilane, which can be adapted for use with this compound.
Protocol: Silylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent (e.g., THF, acetonitrile)[2]
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous DCM.
-
Add the base (1.1 to 1.5 equivalents per Si-Cl bond to be reacted).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (stoichiometrically appropriate amount, e.g., 0.34 equivalents for monosubstitution) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).[3]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for a silylation reaction.
Caption: Mechanism of alcohol silylation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. jackwestin.com [jackwestin.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Benzyltrichlorosilane: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Benzyltrichlorosilane is a reactive organochlorosilane compound that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. Due to its corrosive nature and reactivity with moisture, improper disposal can lead to the release of hazardous hydrogen chloride gas.[1] This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[2][3] Contact lenses should not be worn.[1]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.[1][4]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1]
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
Chemical Neutralization Protocol: Hydrolysis and Neutralization
The primary method for neutralizing this compound is through controlled hydrolysis, which converts it to benzylsilanetriol and hydrochloric acid. The resulting acidic solution is then neutralized with a suitable base. This procedure should be performed with caution due to the exothermic nature of the hydrolysis reaction and the release of hydrogen chloride gas.
Objective: To safely hydrolyze and neutralize this compound waste for proper disposal.
Materials:
-
This compound waste
-
Crushed ice or ice-water bath
-
A solution of sodium bicarbonate (5-10%) or sodium hydroxide (B78521) (1-2 M)
-
A suitable reaction vessel (e.g., a large beaker or flask)
-
Stir plate and stir bar
-
pH paper or a pH meter
-
An inert solvent for dilution (e.g., heptane (B126788) or toluene), if necessary for viscous waste
Experimental Protocol
-
Preparation:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Prepare a 5-10% solution of sodium bicarbonate in water. Alternatively, a 1-2 M solution of sodium hydroxide can be used, but be aware that this will generate more heat during neutralization.
-
Place a large beaker containing crushed ice or an ice-water bath on a stir plate in the fume hood.
-
-
Hydrolysis:
-
Slowly and carefully add the this compound waste dropwise to the stirred ice or ice-water. The large excess of cold water will help to control the exothermic reaction and scrub the evolving hydrogen chloride gas.
-
The this compound will react with the water to form benzylsilanetriol and hydrochloric acid. A white precipitate of polysiloxanes may also form.
-
-
Neutralization:
-
Once the addition of this compound is complete and the reaction has subsided, slowly add the sodium bicarbonate solution (or sodium hydroxide solution) to the stirred mixture.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6 and 8. Be cautious as the neutralization reaction can also generate heat and gas (carbon dioxide if using bicarbonate).
-
-
Final Disposal:
-
Once neutralized, the resulting mixture contains benzylsilanetriol, polysiloxanes, and salts. This aqueous chemical waste should be collected in a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal through your institution's environmental health and safety office.
-
Do not pour the neutralized solution down the drain unless specifically permitted by your institution's guidelines.[5]
-
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Neutralizing Agent Concentration | 5-10% Sodium Bicarbonate or 1-2 M Sodium Hydroxide | Use with caution; neutralization is exothermic. |
| Final pH | 6 - 8 | Monitor with pH paper or a pH meter. |
| Reaction Temperature | Maintained low with ice/ice-water bath | Helps to control the exothermic hydrolysis reaction. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials used for spills, should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.[6][7] Contaminated clothing should be removed immediately and washed before reuse.[1][4]
References
Essential Safety and Operational Guide for Handling Benzyltrichlorosilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of Benzyltrichlorosilane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Chemical Overview and Hazards: this compound (C7H7Cl3Si) is a combustible liquid that is highly reactive and corrosive.[1] It causes severe skin burns and serious eye damage.[1][2] A primary hazard is its reaction with water and moisture in the air, which liberates hydrogen chloride (HCl) gas, a corrosive and toxic substance.[1] Due to these hazardous properties, stringent safety measures are imperative during its handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personnel safety. The following table summarizes the required equipment for handling this compound.[1]
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[1] |
| Eyes/Face | Chemical Goggles & Face Shield | Wear chemical safety goggles and a face shield for maximum protection. Contact lenses should not be worn.[1] |
| Body | Protective Clothing | A chemical-resistant lab coat or apron over full-body clothing is required. For larger quantities or increased risk of splashing, a chemical-resistant suit is recommended. |
| Respiratory | Respirator | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the accumulation of vapors.[1][3]
-
Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible and in the immediate vicinity of the handling area.[1]
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[1]
-
Tools: Use only non-sparking tools during transfer and handling.[1]
2. Handling Protocol:
-
Donning PPE: Before handling, put on all required PPE as detailed in the table above.
-
Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Inert Atmosphere: Whenever possible, handle and store this compound under a dry, inert atmosphere to prevent reaction with moisture.[1]
-
Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use.[4] If a container has been opened, it must be carefully resealed and kept upright.[4]
3. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with mild soap and water after handling, before eating, drinking, or smoking, and at the end of the workday.[1]
-
Clothing: Contaminated clothing should be removed immediately and washed before reuse.[1][2]
-
Work Area: Clean the work area, ensuring no residual chemical is present.
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, clean up the spill using an absorbent, non-combustible material. Collect the absorbed material into a suitable container for disposal using non-sparking tools.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including residues and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed waste disposal facility.[1] Do not dispose of it in the regular trash or pour it down the drain.[5]
-
Environmental Protection: Avoid release to the environment.[1]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
